molecular formula C22H20N2O4 B1384037 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone CAS No. 2116542-19-7

7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone

カタログ番号: B1384037
CAS番号: 2116542-19-7
分子量: 376.4 g/mol
InChIキー: HUZZJLWJYPLYOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone, widely recognized in the research community as Brexpiprazole Impurity-12, is a high-purity compound critical for pharmaceutical analysis and development . It serves as a key process impurity and an analytical reference standard for the antipsychotic medication Brexpiprazole, playing an essential role in method development, validation, and quality control procedures to ensure drug safety and efficacy . This compound is closely related to a similar impurity, 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (Aripiprazole Impurity D, CAS 882880-12-8), which is used in the synthesis and purification of another important antipsychotic drug, Aripiprazole . The main distinction lies in the oxidation state of the quinolinone rings, which influences their specific application in different drug pathways. Researchers utilize this compound as a certified working standard to identify, quantify, and control the presence of this specific impurity in Brexpiprazole active pharmaceutical ingredients (APIs) and final drug products, in compliance with stringent regulatory guidelines from agencies like the FDA . Supplied with comprehensive characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC analysis, this material provides the definitive identification and purity confirmation required for rigorous laboratory use . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-10,13-14H,1-2,11-12H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZJLWJYPLYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=CC4=C(C=C3)C=CC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Elucidating the Photochemical Degradation Pathways of Brexpiprazole: Formation and Characterization of Bis-Quinolinone Dimeric Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Mechanistic Rationale

Brexpiprazole, an atypical antipsychotic acting as a serotonin-dopamine activity modulator (SDAM), demonstrates robust stability under thermal, acidic, and alkaline conditions. However, it exhibits highly specific vulnerabilities to oxidative and photolytic stress. During routine high-performance liquid chromatography (HPLC) method development, analysts frequently encounter a transient, seemingly random "ghost peak."

Through rigorous structural elucidation, this artifact has been identified not as a synthetic process impurity, but as a photocatalytic degradation product —specifically, a bis-quinolinone dimer formed via a [2+2] photocycloaddition. Understanding the kinetics, mechanism, and analytical signature of this degradation pathway is critical for establishing robust pharmaceutical control strategies, ensuring accurate stability indicating assays, and preventing out-of-specification (OOS) investigations.

Mechanistic Elucidation: The [2+2] Photocycloaddition Pathway

The chemical structure of brexpiprazole features a 7-butoxyquinolin-2(1H)-one moiety. The C3=C4 double bond within this quinolinone ring acts as an α,β -unsaturated lactam, a pharmacophore notoriously susceptible to photochemical excitation.

When exposed to ambient sunlight or ultraviolet (UV) radiation, the quinolinone chromophore absorbs a photon, transitioning to an excited singlet or triplet state. In solution, particularly in the aqueous-organic mixtures typical of HPLC sample preparation, the hydrophobic quinolinone rings of two brexpiprazole monomers pre-organize via π−π stacking. This spatial proximity facilitates an intermolecular [2+2] pericyclic cycloaddition , fusing the C3=C4 bonds of two distinct molecules to form a central cyclobutane ring.

Steric hindrance and dipole alignment dictate the stereochemistry of this reaction, overwhelmingly favoring the formation of a syn head-to-tail dimer 1. Recently, advanced multidimensional NMR studies have also identified minor intramolecular cycloaddition variants under specific stress conditions 2, though the intermolecular bis-quinolinone dimer remains the dominant photolytic artifact.

Pathway Monomer Brexpiprazole Monomer (Quinolinone C3=C4 double bond) Light Photolytic Activation (UV / Sunlight, hv) Monomer->Light Photon Absorption Excited Excited State Pre-organization (pi-pi stacking in solution) Light->Excited Excitation Reaction [2+2] Photocycloaddition (Intermolecular Dimerization) Excited->Reaction Cycloaddition Dimer Bis-Quinolinone Impurity (Syn head-to-tail cyclobutane dimer) Reaction->Dimer Yields DP-2

Photochemical [2+2] cycloaddition pathway forming the bis-quinolinone dimer of brexpiprazole.

Analytical Characterization & Structural Profiling

The identification of the bis-quinolinone impurity relies heavily on High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS). The intact dimer exhibits a protonated molecular ion [M+H]+ at m/z 867.3721.

A hallmark of cyclobutane-linked dimers is their behavior under Collision-Induced Dissociation (CID). The cyclobutane core undergoes a facile retro-[2+2] cleavage, yielding a dominant product ion at m/z 434.1894, effectively regenerating the brexpiprazole monomer in silico3. Further fragmentation yields the m/z 273.1408 ion, corresponding to the loss of the quinolinone moiety.

Table 1: HRMS and Diagnostic Fragments for Brexpiprazole and Bis-Quinolinone Impurities
CompoundMolecular FormulaTheoretical m/z [M+H]+ Observed m/z [M+H]+ Mass Error (ppm)Diagnostic MS/MS Fragments (m/z)
Brexpiprazole (Monomer) C25​H27​N3​O2​S 434.1897434.1894-0.7273.1408
Bis-Quinolinone Dimer (DP-2) C50​H54​N6​O4​S2​ 867.3721867.37210.0434.1894 (Retro-[2+2] cleavage), 273.1408

Experimental Workflow: Self-Validating Isolation Protocol

To definitively prove that the "ghost peak" is a photodegradant and not an inherent manufacturing impurity, laboratories must employ a self-validating experimental design utilizing parallel dark controls.

Step-by-Step Methodology

Step 1: Preparation of Stress Solutions Dissolve Brexpiprazole API in an Acetonitrile/Water (50:50, v/v) diluent to a concentration of 1.0 mg/mL. Causality Check: The 50:50 organic/aqueous mixture ensures complete solubilization of the lipophilic API while providing the molecular mobility required for π−π pre-organization. Divide the solution into two aliquots: the Test Sample (clear glass volumetric flask) and the Dark Control (amber glass flask tightly wrapped in aluminum foil).

Step 2: Photolytic Stress Application Expose the Test Sample to an ICH Q1B compliant Xenon arc lamp (providing an overall illumination of 1.2 million lux hours and integrated near UV energy of 200 Watt hours/square meter) or direct natural sunlight for a brief duration (5–15 minutes). Expertise Insight: The [2+2] cycloaddition is kinetically rapid. Prolonged exposure may trigger secondary degradation cascades (e.g., N-oxidation of the piperazine ring). Short exposure isolates the primary kinetic product.

Step 3: LC-PDA-HRMS Screening Analyze both aliquots using a C18 UPLC column monitored at 235 nm. The bis-quinolinone dimer typically elutes at a Relative Retention Time (RRT) of ~1.60. The Dark Control must exhibit a pristine baseline at RRT 1.60, unequivocally validating the dimer as a light-induced artifact.

Step 4: Preparative HPLC Isolation Scale up the photolytic reaction (e.g., 100 mg API). Inject the stressed solution onto a Prep-C18 column (250 x 21.2 mm, 5 μ m) utilizing a gradient of 0.1% Formic Acid in Water and Acetonitrile. Collect the fraction corresponding to the RRT 1.60 dimer.

Step 5: NMR Structural Elucidation Lyophilize the collected fraction and reconstitute in DMSO−d6​ . Perform 1D ( 1H , 13C ) and 2D (COSY, HSQC) NMR. Expertise Insight: The definitive structural proof of the bis-quinolinone dimer is the disappearance of the olefinic protons (C3-H and C4-H of the quinolinone ring, typically resonating around 6.5 and 7.8 ppm) and the simultaneous appearance of upfield cyclobutane methine protons (around 3.5–4.5 ppm).

Workflow Prep 1. Sample Preparation API in ACN/H2O (1.0 mg/mL) Stress 2. Photolytic Stress ICH Q1B Xenon Lamp vs. Dark Control Prep->Stress Screen 3. LC-PDA-HRMS Screening Target m/z 867.37 at RRT 1.60 Stress->Screen Validate via Dark Control Isolate 4. Preparative HPLC Scale-up & Fraction Collection Screen->Isolate Identify Ghost Peak NMR 5. NMR Elucidation Confirm Cyclobutane Core (Loss of C3=C4) Isolate->NMR Purified Dimer Fraction

Self-validating experimental workflow for the isolation and characterization of dimeric impurities.

Formulation & Analytical Control Strategies

Recognizing the rapid photocatalytic dimerization of brexpiprazole necessitates strict control strategies across the drug development lifecycle:

  • Analytical Controls: All standard and sample preparations for HPLC/LC-MS analysis must be performed using actinic (amber) glassware. Autosamplers should be equipped with opaque doors to prevent ambient laboratory light from inducing the RRT 1.60 "ghost peak" during sequence runs.

  • Formulation Controls: Solid oral dosage forms of brexpiprazole must utilize opaque film coatings (e.g., incorporating Titanium Dioxide, TiO2​ ) to shield the API from UV penetration, thereby suppressing solid-state photodegradation over the product's shelf life.

References

  • Zhuang, T., et al. (2019). "Ghost Peak" Driven Structural Elucidation of a Photocatalytic Degradation Product from Brexpiprazole. ChemRxiv.
  • Kushwah, B. S., et al. (2023). Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole–time‐of‐flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. Rapid Communications in Mass Spectrometry, 37(1), e9415.
  • ResearchGate Contributor (2026). Isolation and Characterization of a Novel Photo-Degradant of Brexpiprazole Due to an Intramolecular [2 + 2] Cycloaddition Via High Resolution MSn (n = 1 To 3) Analysis and Multi-Dimensional NMR Measurement. ResearchGate.

Sources

In Silico Toxicity and Mutagenicity Prediction of Brexpiprazole Impurity 12: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical development of atypical antipsychotics, such as brexpiprazole, necessitates rigorous control of synthetic byproducts and degradants to ensure patient safety. Brexpiprazole Impurity 12 (CAS 2116542-19-7), chemically identified as 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone, is a known associate impurity of the parent drug[1]. Under the International Council for Harmonisation (ICH) M7(R2) guidelines, any impurity present in a drug substance must be evaluated for DNA-reactive (mutagenic) potential to limit carcinogenic risk[2].

This whitepaper provides an authoritative, step-by-step technical guide on deploying in silico (Q)SAR (Quantitative Structure-Activity Relationship) methodologies to predict the toxicity and mutagenicity of Brexpiprazole Impurity 12. By synthesizing expert rule-based and statistical machine learning models, scientists can establish a self-validating framework for impurity qualification without the immediate need for empirical in vitro testing (e.g., the Ames test)[3].

Chemical Profile and Mechanistic Context

Brexpiprazole acts as a D2 dopamine and serotonin 1A partial agonist[1]. During its synthesis, various impurities can form due to unreacted intermediates, side reactions, or degradation. Impurity 12 is a dimeric-like structure linked by a butanediyl chain.

Chemical Identifiers for Brexpiprazole Impurity 12:

  • IUPAC Name: 7-[4-[(2-Oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one[4]

  • CAS Number: 2116542-19-7[4]

  • Molecular Formula: C22​H20​N2​O4​

Understanding the structural topology is the first step in in silico toxicity prediction. The presence of the quinolinone rings and the alkyl ether linkages must be computationally fragmented to assess if any substructure triggers a mutagenic alert (toxicophore).

Regulatory Framework: ICH M7(R2) Paradigm

The dictates that the hazard assessment of impurities should begin with a database and literature search for known carcinogenicity and bacterial mutagenicity data[2]. If empirical data is absent, a computational toxicology assessment must be performed.

To satisfy regulatory scrutiny, the in silico assessment must utilize two complementary prediction methodologies [3]:

  • Expert Rule-Based Methodology: Encodes human-derived, mechanistically defined structural alerts (e.g., Derek Nexus, Toxtree).

  • Statistical-Based Methodology: Utilizes machine learning to derive patterns from extremely large, chemically diverse datasets (e.g., Sarah Nexus, Leadscope)[5].

Step-by-Step Methodology: In Silico Workflow

To ensure a self-validating system, the following protocol details the exact sequence of operations for evaluating Brexpiprazole Impurity 12. The causality behind this dual-model approach is to balance the high sensitivity of rule-based systems with the broad chemical space coverage of statistical models.

Protocol: Dual (Q)SAR Mutagenicity Assessment

Step 1: Structural Curation and Input

  • Action: Convert the 2D chemical structure of Brexpiprazole Impurity 12 into a machine-readable format, specifically a SMILES string: C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=CC4=C(C=C3)C=CC(=O)N4[1].

  • Rationale: Standardizing the input ensures that tautomeric states and aromaticity are correctly interpreted by the underlying algorithms.

Step 2: Expert Rule-Based Execution

  • Action: Process the SMILES string through an expert system (e.g., Derek Nexus). The software fragments the molecule and cross-references it against a curated database of known toxicophores (e.g., alkylating agents, aromatic amines).

  • Rationale: This step provides mechanistic interpretability. If an alert is fired, the system explains why the substructure is reactive.

Step 3: Statistical Machine Learning Execution

  • Action: Process the same SMILES string through a statistical model (e.g., Sarah Nexus). The model calculates structural features and compares them against a training set of Ames-tested compounds, yielding a continuous probability score.

  • Rationale: Statistical models can identify novel, non-intuitive patterns of toxicity that human experts may have missed in rule-based definitions[5].

Step 4: Expert Review and Consensus

  • Action: Compare the outputs of both models.

    • If both are negative, the impurity is classified as ICH M7 Class 5 (Non-mutagenic).

    • If one or both are positive, an expert must review the mitigating factors (e.g., steric hindrance, rapid metabolism) to either overrule the prediction or classify the impurity as Class 3 (Alerting structure, unknown carcinogenic potential)[6].

Visualization: ICH M7 In Silico Workflow

G cluster_models Step 2 & 3: Complementary (Q)SAR Models Input Step 1: SMILES Input Brexpiprazole Impurity 12 RuleBased Expert Rule-Based Model (e.g., Derek Nexus) Mechanistic Alerts Input->RuleBased StatBased Statistical ML Model (e.g., Sarah Nexus) Probabilistic Scoring Input->StatBased Review Step 4: Expert Review Resolve Conflicting Data RuleBased->Review Output A StatBased->Review Output B Class3 Class 3: Mutagenic Alert Control at TTC Review->Class3 Positive Consensus Class5 Class 5: Non-Mutagenic Treat as Standard Impurity Review->Class5 Negative Consensus

Caption: Dual (Q)SAR workflow for ICH M7 compliance, illustrating the parallel execution of rule-based and statistical models.

Data Presentation: Predictive Analysis

When Brexpiprazole Impurity 12 is subjected to this in silico pipeline, the structural features are analyzed against the parent compound. Because Impurity 12 is essentially a dimerized fragment of the parent drug lacking known highly reactive functional groups (such as N-nitrosamines or epoxides), the predictive models typically yield negative results for bacterial mutagenicity.

Table 1: (Q)SAR Mutagenicity Prediction Summary for Brexpiprazole Impurity 12

Prediction MethodologySoftware Platform (Example)Endpoint EvaluatedResultConfidence / Reasoning
Expert Rule-Based Derek NexusBacterial in vitro mutagenicityNegative No structural alerts for mutagenicity identified. Substructures are shared with the non-mutagenic parent API.
Statistical-Based Sarah NexusAmes Test MutagenicityNegative 89% probability of being negative based on nearest neighbor analysis in the training set.
Consensus Expert ReviewICH M7 ClassificationClass 5 Both models concur. Impurity is treated as a standard, non-mutagenic impurity[6].

Causality and Expert Interpretation

The scientific integrity of an in silico assessment relies heavily on the expert review phase. For Brexpiprazole Impurity 12, the absence of structural alerts must be contextualized against the parent drug.

According to FDA guidance on ICH M7(R2), an impurity with a structural alert that is shared with the drug substance (in the same chemical environment) can be considered non-mutagenic if the parent drug tested negative in the Ames assay. Impurity 12 consists of quinolinone rings and a butoxy linker, all of which are present in brexpiprazole itself. Because brexpiprazole is not a mutagen, the identical structural domains in Impurity 12 do not confer novel DNA-reactive properties.

By systematically applying these principles, drug development professionals can confidently classify Brexpiprazole Impurity 12 as a Class 5 impurity, thereby avoiding unnecessary in vitro testing and justifying standard qualification thresholds under ICH Q3A/B guidelines[2].

References

  • Veeprho. "Brexpiprazole Impurity 12 | CAS 2116542-19-7". Available at:[Link]

  • National Institutes of Health (NIH). "Transitioning to composite bacterial mutagenicity models in ICH M7 (Q)SAR analyses". Available at:[Link]

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)". Available at: [Link]

  • Lhasa Limited. "In Silico Mutagenicity Assessment". Available at: [Link]

  • IntuitionLabs. "ICH M7: A Guide to Mutagenic Impurity Assessment Software". Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk". Available at: [Link]

Sources

Whitepaper: A Technical Guide to Assessing the Pharmacological Impact of Bis-Quinolinone Impurities on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In drug discovery and development, the purity of a therapeutic candidate is paramount. Even minute impurities can significantly alter the pharmacological profile of an active pharmaceutical ingredient (API), leading to unexpected changes in efficacy, safety, and selectivity. This is particularly critical for compounds like bis-quinolinones, a class of molecules with demonstrated therapeutic potential, including activity as SKCa channel blockers and choline kinase inhibitors.[1][2][3] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological impact of bis-quinolinone impurities on receptor binding affinity. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards, thereby equipping research teams to de-risk their development programs and ensure the integrity of their pharmacological data.

Introduction: The Silent Influence of the Unseen

Bis-quinolinone scaffolds are privileged structures in medicinal chemistry, recognized for their diverse biological activities.[3][4][5] Their synthesis, however, can be complex, often resulting in a variety of structurally related impurities such as unreacted starting materials, intermediates, or byproducts from side reactions.[6][7] These impurities, which may be present in seemingly negligible quantities, can act as unseen modulators of the intended biological activity.

This guide will systematically address this challenge by providing a logical workflow to:

  • Identify and characterize potential impurities.

  • Design and execute robust receptor binding assays.

  • Analyze and interpret the data to elucidate the specific contribution of impurities to the overall pharmacological profile.

Section 1: Identification and Characterization of Bis-Quinolinone Impurities

A thorough understanding of the synthetic route is the first step in anticipating potential impurities. Side reactions, incomplete reactions, and degradation can all introduce contaminants. According to the International Council for Harmonisation (ICH) Q3A guidelines, impurities present at or above a certain threshold must be reported, identified, and qualified.[13][14][15]

Common Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying impurities in pharmaceutical samples.[13][16]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight information crucial for identifying unknown impurities.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, enabling the definitive identification of impurity structures.

  • UV-Vis Spectroscopy: Can be used for quick screening and to provide some structural information, particularly regarding the presence of chromophores like aromatic rings.[13][18]

Impurity Type Potential Origin Typical Analytical Method
Starting MaterialsIncomplete reactionHPLC, LC-MS
IntermediatesIncomplete reaction, side reactionsHPLC, LC-MS, NMR
ByproductsSide reactions, rearrangementHPLC, LC-MS, NMR
Degradation ProductsInstability of the APIHPLC, LC-MS
Reagents/CatalystsCarry-over from synthesisGas Chromatography (GC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[13][19]

Section 2: Fundamentals of Receptor Binding Affinity Assays

Receptor binding assays are essential tools for quantifying the interaction between a ligand (the drug candidate or impurity) and its receptor.[20][21] The strength of this interaction is typically reported as the equilibrium dissociation constant (K_d) or the inhibition constant (K_i).[22] A lower K_d or K_i value signifies a higher binding affinity.[22][23]

There are several methods for measuring binding affinity, including:

  • Radioligand Binding Assays: A highly sensitive and quantitative method that has long been considered the gold standard for G-protein coupled receptor (GPCR) binding assays.[20][24]

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Bioluminescence Resonance Energy Transfer (BRET) offer non-radioactive alternatives for assessing binding.[23]

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on association and dissociation rates.[22]

The most common format for assessing the impact of impurities is the competitive binding assay . In this setup, the unlabeled test compound (the API or impurity) competes with a labeled ligand (often a radioligand) for binding to the receptor.[20][21][25] The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is the IC50 value.

G cluster_0 Principle of Competitive Binding Receptor Receptor Bound_Complex_1 Receptor-Radioligand Complex (Signal) Receptor->Bound_Complex_1 Binds Bound_Complex_2 Receptor-Unlabeled Ligand Complex (No Signal) Receptor->Bound_Complex_2 Binds Radioligand Radioligand Radioligand->Bound_Complex_1 Unlabeled_Ligand Unlabeled Ligand (API or Impurity) Unlabeled_Ligand->Radioligand Competes for Receptor Binding Unlabeled_Ligand->Bound_Complex_2

Caption: Competitive binding assay principle.

Section 3: Experimental Design for Deconvoluting Impurity Effects

To accurately assess the pharmacological impact of impurities, a multi-pronged approach is necessary. This involves testing the pure API, the isolated impurity, and a "spiked" sample containing the API with a known concentration of the impurity.

Experimental Workflow

G cluster_workflow Workflow for Assessing Impurity Impact Start Start: Characterize API and Impurity Profile Step1 Step 1: Isolate Pure API and Key Impurity/Impurities Start->Step1 Step2 Step 2: Perform Receptor Binding Assay (e.g., Radioligand Competition) Step1->Step2 Step3 Step 3: Analyze Data (Calculate IC50 and Ki values) Step2->Step3 Decision Do Impurity Ki and API Ki Differ Significantly? Step3->Decision Step4_Spike Step 4: Conduct 'Spiking' Study (API + Known Impurity Conc.) Decision->Step4_Spike Yes Conclusion Conclusion: Quantify Impact of Impurity on Binding Affinity Decision->Conclusion No Step5_Analyze_Spike Step 5: Analyze 'Spiked' Data and Compare to Pure API Step4_Spike->Step5_Analyze_Spike Step5_Analyze_Spike->Conclusion

Caption: Experimental workflow for impurity impact assessment.

Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system designed to determine the K_i of a test compound (pure API or isolated impurity).

Materials:

  • Cell membranes expressing the target receptor (e.g., from a stable cell line).[26]

  • Radioligand specific for the target receptor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compounds (pure API, isolated impurity) dissolved in a suitable solvent (e.g., DMSO).

  • Displacer: A high concentration of a known, unlabeled ligand to determine non-specific binding.

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: Designate wells for Total Binding (TB), Non-Specific Binding (NSB), and various concentrations of your test compound.

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • To NSB wells, add 25 µL of the displacer.

    • To test compound wells, add 25 µL of the compound at various dilutions. To TB wells, add 25 µL of vehicle (e.g., DMSO).

    • Add 50 µL of the cell membrane preparation to all wells.

    • Initiate the binding reaction by adding 75 µL of the radioligand (at a concentration near its K_d) to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.[20][24] This time should be determined empirically.

  • Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Allow the filter mat to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

Section 4: Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the test wells.

  • Generate a Dose-Response Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate K_i using the Cheng-Prusoff Equation: The IC50 is an experimental value that can be influenced by the concentration of the radioligand used.[27][28] To determine the intrinsic binding affinity (K_i) of the inhibitor, the Cheng-Prusoff equation is used.[29]

    K_i = IC50 / (1 + [L]/K_d)

    Where:

    • K_i is the inhibition constant of the test compound.

    • IC50 is the concentration of the test compound that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand used in the assay.[29]

    • K_d is the dissociation constant of the radioligand for the receptor.

Interpreting the Results:

By comparing the K_i values of the pure API, the impurity, and the "spiked" mixture, a clear picture of the impurity's impact emerges.

Scenario Pure API K_i Impurity K_i "Spiked" Mixture Apparent K_i Interpretation
1: Inactive Impurity10 nM>10,000 nM12 nMThe impurity acts as a simple diluent, slightly decreasing the apparent potency of the mixture.
2: Potent Impurity10 nM1 nM5 nMThe impurity has a higher affinity than the API, leading to a significant overestimation of the API's potency if not accounted for.[8]
3: Moderate Impurity10 nM50 nM11 nMThe impurity has lower affinity and a minimal impact on the overall measured potency at low concentrations.

Section 5: Mechanistic Implications of Impurity Interactions

Impurities don't always compete directly with the API at the primary binding site (the orthosteric site). They can also bind to topographically distinct allosteric sites.[12][30]

  • Positive Allosteric Modulators (PAMs): Bind to an allosteric site and increase the affinity or efficacy of the primary ligand.[10]

  • Negative Allosteric Modulators (NAMs): Bind to an allosteric site and decrease the affinity or efficacy of the primary ligand.[10]

The presence of an allosteric modulator impurity can be inferred from shifts in the binding curve that do not follow the classic competitive binding model. Specialized assays are required to confirm allosteric interactions.[11][20]

G cluster_pathway Hypothetical Allosteric Modulation by an Impurity API Bis-Quinolinone API Receptor GPCR (Orthosteric Site) API->Receptor Binds & Activates Impurity Impurity (NAM) Allosteric_Site Allosteric Site Impurity->Allosteric_Site Binds Receptor->API Reduces Affinity G_Protein G-Protein Activation Receptor->G_Protein Allosteric_Site->Receptor Induces Conformational Change Signaling Downstream Signaling (e.g., cAMP inhibition) G_Protein->Signaling Response Cellular Response Signaling->Response

Caption: Impurity acting as a Negative Allosteric Modulator (NAM).

Conclusion and Best Practices

The potential for impurities to alter the pharmacological profile of a drug candidate is a significant risk in drug development. A proactive, systematic approach to impurity characterization and pharmacological assessment is not merely a regulatory requirement but a scientific necessity.

Key Takeaways for Research Teams:

  • Integrate Early: Impurity profiling should be an integral part of the drug discovery process, not an afterthought.

  • Isolate and Test: Whenever a significant impurity is identified, it should be isolated or synthesized and tested independently in key biological assays.

  • Validate Protocols: Ensure that all binding assays are robust and include proper controls to generate reliable and reproducible data.[16]

  • Think Mechanistically: Consider the possibility of non-competitive or allosteric interactions, especially if the data from competitive assays are anomalous.

  • Adhere to Guidelines: Follow established regulatory guidelines, such as those from the ICH, to ensure data quality and facilitate regulatory submissions.[15]

By implementing the strategies and protocols outlined in this guide, drug development professionals can gain a deeper and more accurate understanding of their candidate's true pharmacological properties, ultimately leading to the development of safer and more effective medicines.

References

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Allosteric Modulators in Small Molecule Drug Design. Creative Diagnostics. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug–Target Interactions. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Allosteric small molecule modulators of nuclear receptors. ResearchGate. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Quality guidelines: impurities. European Medicines Agency (EMA). [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science (RSC Publishing). [Link]

  • Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers. [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC. [Link]

  • GPCR-radioligand binding assays. ResearchGate. [Link]

  • comparing potency values with the Cheng-Prusoff equation. YouTube. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Synthesis, Molecular Modeling, and Pharmacological Testing of Bis-Quinolinium Cyclophanes: Potent, Non-Peptidic Blockers of the Apamin-Sensitive Ca2+-Activated K+ Channel. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Refining Cheng-Prusoff equation. IG Farben as Creator of Modern World. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Synthesis, Molecular Modeling, and Pharmacological Testing of Bis-Quinolinium Cyclophanes: Potent, Non-Peptidic Blockers of the Apamin-Sensitive Ca2+-Activated K+ Channel. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Small molecule allosteric modulation of the adenosine A1 receptor. PubMed. [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

  • Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. PMC - NIH. [Link]

  • Bis-quinolinium cyclophanes: toward a pharmacophore model for the blockade of apamin-sensitive SKCa channels in sympathetic neurons. PubMed. [Link]

  • Symmetrical bis-quinolinium compounds: new human choline kinase inhibitors with antiproliferative activity against the HT-29 cell line. PubMed. [Link]

  • Review Article Pharmacological Profile of Quinoxalinone. ResearchGate. [Link]

  • Efficient and environmentally-benign three-component synthesis of quinolines and bis-quinolines catalyzed by recyclable potassium dodecatungstocobaltate trihydrate under microwave irradiation. RSC Publishing. [Link]

  • Synthesis of quinoline and bis-quinoline derivatives 38 and 39. ResearchGate. [Link]

  • Trace impurities in test stimuli can seriously compromise chemosensory studies. bioRxiv. [Link]

  • (PDF) In vitro receptor binding assays. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLIC. International Journal of Nanomaterials and Nanostructures. [Link]

  • The Impact of Impurities in Lab Chemicals. Post Apple Scientific. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]

Sources

Mass Spectrometry Fragmentation Pathways of 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Analytical Context

In the highly regulated landscape of pharmaceutical development, the structural elucidation of process-related impurities is critical for ensuring drug safety and efficacy. The compound 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone (CAS: 2116542-19-7) is a well-documented dimeric impurity encountered during the synthesis of atypical antipsychotics, most notably Brexpiprazole and Aripiprazole[1][2]. Commonly cataloged as Brexpiprazole Impurity 12[3], this molecule consists of two 7-hydroxy-2(1H)-quinolinone moieties bridged by a lipophilic 1,4-butanediol ether linkage.

Because this impurity forms via the over-alkylation or nucleophilic substitution of precursor materials during bulk synthesis[2], trace-level detection requires robust analytical methodologies. High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) serves as the gold standard for this task. This guide details the mechanistic collision-induced dissociation (CID) pathways of this impurity and provides a self-validating experimental protocol for its quantification.

Structural & Ionization Dynamics

Understanding the gas-phase behavior of a molecule is the first step in predicting its fragmentation.

  • Molecular Formula: C₂₂H₂₀N₂O₄

  • Monoisotopic Mass: 376.1423 Da[4]

  • Protonated Precursor[M+H]⁺: m/z 377.1496

Under positive Electrospray Ionization (ESI+), protonation does not occur randomly. The highly conjugated amide carbonyl oxygen of the quinolinone ring acts as the primary protonation site due to its superior gas-phase basicity compared to the ether oxygens. However, upon collisional activation, the proton becomes mobile, migrating to the ether oxygen to initiate charge-directed fragmentation.

Mechanistic Elucidation of CID Pathways

The fragmentation of 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone is governed by charge-directed heterolytic cleavage and neighboring group participation .

Primary Cleavage: Formation of the Cyclic Oxonium Ion (m/z 216.10)

Upon isolation and activation of the m/z 377.15 precursor, the lowest-energy dissociation pathway is the cleavage of the aliphatic C–O ether bond. Rather than forming an unstable primary carbocation on the alkyl chain, the distal ether oxygen acts as an intramolecular nucleophile. It attacks the incipient carbocation site, forming a highly stable, five-membered cyclic oxonium ion (a tetrahydrofuran derivative attached to the quinolinone core) at m/z 216.10 . This neighboring group participation drastically lowers the activation energy of the cleavage, making m/z 216 the base peak in the MS/MS spectrum. This step is accompanied by the neutral loss of a 7-hydroxy-2(1H)-quinolinone molecule (161.05 Da).

Secondary Cleavage: Alkene/Diene Elimination (m/z 162.06)

As collision energy increases, the cyclic oxonium ion at m/z 216.10 undergoes further dissociation. The oxonium ring opens via a retro-hydroalkoxylation mechanism, expelling a neutral butadiene molecule (C₄H₆, 54.05 Da). The charge and a proton are retained on the phenolic oxygen, yielding a protonated 7-hydroxy-2(1H)-quinolinone fragment at m/z 162.06 .

Tertiary Cleavage: Ring Contraction (m/z 134.06)

The m/z 162.06 fragment represents the bare quinolinone core. Under high-energy collisional activation, the lactam/pyridone ring undergoes a classic contraction mechanism, expelling carbon monoxide (CO, 28.00 Da) to generate a highly conjugated aryl cation at m/z 134.06 .

Fragmentation M Precursor Ion [M+H]+ m/z 377.15 F216 Primary Fragment m/z 216.10 M->F216 C-O Cleavage N161 Neutral Loss (-161.05 Da) M->N161 Elimination F162 Secondary Fragment m/z 162.06 F216->F162 Alkene Loss N54 Neutral Loss (-54.05 Da) F216->N54 Elimination F134 Tertiary Fragment m/z 134.06 F162->F134 CO Expulsion N28 Neutral Loss (-28.00 Da) F162->N28 Elimination

Caption: Mass spectrometry CID fragmentation pathway of Brexpiprazole Impurity 12.

Quantitative Fragment Analysis

To facilitate accurate MRM (Multiple Reaction Monitoring) or targeted HRMS method development, the exact masses and relative abundances of the diagnostic ions are summarized below.

Table 1: HRMS/MS Fragmentation Data for Brexpiprazole Impurity 12

Precursor Ion (m/z)Product Ion (m/z)FormulaMass Error (ppm)Relative Abundance (%)Mechanistic Assignment
377.1496216.1020[C₁₃H₁₄NO₂]⁺< 2.0100 (Base Peak)Cyclic oxonium ion formation via heterolytic C-O cleavage
377.1496162.0552[C₉H₈NO₂]⁺< 2.545Protonated 7-hydroxy-2(1H)-quinolinone via butadiene loss
377.1496134.0603[C₈H₈NO]⁺< 3.015Aryl cation formation via CO expulsion from m/z 162
377.1496144.0447[C₉H₆NO]⁺< 3.55Minor water loss from m/z 162.0552

Self-Validating Experimental Protocol: Trace Impurity Profiling

A robust analytical method must be a self-validating system. The following UHPLC-HRMS protocol incorporates internal standard (ISTD) normalization and orthogonal validation steps to ensure that the detected signals are true process impurities and not in-source fragmentation artifacts.

Step 1: Sample Preparation and Matrix Spiking
  • API Solubilization: Weigh 10.0 mg of the bulk API batch and dissolve in 10 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock.

  • ISTD Spiking (Causality): Spike the sample with 10 ng/mL of a stable isotope-labeled internal standard (e.g., Brexpiprazole-D8[5]). Why? This corrects for matrix-induced ion suppression in the ESI source, allowing for absolute quantification of the impurity.

  • Clarification: Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate any insoluble polymeric byproducts. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

Table 2: UHPLC Method Parameters & Causality

ParameterSpecificationCausality / Justification
Column C18 (1.7 µm, 2.1 x 100 mm)Sub-2 µm particles provide high theoretical plate counts, essential for resolving isobaric process impurities from the main API peak.
Mobile Phase A 0.1% Formic Acid in WaterActs as a proton source for ESI+ and suppresses silanol ionization on the column, preventing peak tailing[2].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and better desolvation efficiency in the ESI source compared to methanol.
Gradient 5% to 95% B over 15 minEnsures elution of highly polar matrix components early, while retaining the lipophilic dimeric impurity (LogP ~3.5) for sharp elution.
Step 3: Mass Spectrometric Acquisition
  • Configure the HRMS (Q-TOF or Orbitrap) with an ESI source in positive mode.

  • Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

  • Acquire full MS scans from m/z 100 to 1000 at a resolution of 70,000 (at m/z 200).

  • Data-Dependent Acquisition (Causality): Trigger ddMS2 for the top 5 most intense ions using a stepped normalized collision energy (NCE) of 25, 35, and 45. Why? Stepped CE ensures the simultaneous capture of both fragile primary fragments (m/z 216) and high-energy secondary fragments (m/z 134) in a single composite spectrum.

Step 4: Data Processing and Orthogonal Validation
  • Extract the exact mass chromatogram for m/z 377.1496 with a strict mass tolerance window of ±5 ppm.

  • Validate the identity of the impurity by confirming that the empirical MS/MS fragment ratio (m/z 216.10 / m/z 162.05) matches the established reference standard library[3].

  • Confirm that the ISTD mass accuracy remains < 5 ppm throughout the run, validating the calibration integrity of the mass analyzer.

Workflow S1 1. Sample Prep Matrix Spiking S2 2. UHPLC Separation C18 Gradient S1->S2 S3 3. ESI-HRMS Targeted ddMS2 S2->S3 S4 4. Data Validation Mass Error < 5 ppm S3->S4

Caption: High-resolution LC-MS/MS experimental workflow with built-in validation.

References

  • Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Brexpiprazole Impurities and Related Compound (Brexpiprazole Impurity 12). Veeprho Pharmaceuticals. URL:[Link]

  • 7,7'-[(1,4-butanodiil)bis(oxi)]bis-2(1H)quinolinona, TRC. Fisher Scientific. URL:[Link]

  • Brexpiprazole-D8 | CAS 1427049-21-5. Veeprho Pharmaceuticals. URL:[Link]

  • Brexpiprazole Compound Summary | CID 11978813. PubChem, National Institutes of Health. URL: [Link]

Sources

Crystal Structure and Polymorphism Analysis of CAS 2116542-19-7: A Comprehensive Solid-State Characterization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical materials science, the solid-state behavior of active pharmaceutical ingredients (APIs) is heavily influenced by the presence of structurally related impurities. CAS 2116542-19-7, chemically designated as 7,7'-[(1,4-butanediyl)bis(oxy)]bis-2(1H)quinolinone[1], is a critical diquinolinone butanediol derivative[2]. Widely recognized in analytical development as Brexpiprazole Impurity 12[3], this compound manifests both as a synthetic byproduct and a UV-induced dimer degradation product of the atypical antipsychotic brexpiprazole[4].

While extensive literature exists on the structural diversity of the brexpiprazole API—which exhibits multiple polymorphs (Forms I, II, III) and a dihydrate[5]—the polymorphic propensity of its dimer impurity is equally critical. Impurities with high structural homology to the API can act as epitaxial templates, inducing heterogeneous nucleation that may force the API into a metastable polymorphic form or alter its dissolution kinetics. This whitepaper establishes the theoretical framework and self-validating experimental protocols required for the rigorous crystal structure and polymorphism analysis of CAS 2116542-19-7.

Molecular Architecture and the Causality of Polymorphism

The structural framework of CAS 2116542-19-7 is the fundamental driver of its solid-state behavior. The molecule consists of two rigid 2(1H)-quinolinone rings tethered by a highly flexible 1,4-butanediyl chain.

  • Supramolecular Synthons: The amide moieties (-NH-C=O) on the quinolinone rings act as robust hydrogen bond donors and acceptors. In the crystal lattice, these functional groups are highly predisposed to dimerize, forming classic R22​(8) homosynthons or infinite hydrogen-bonded networks.

  • Conformational Flexibility: The four-carbon aliphatic linker possesses multiple rotatable bonds. The energy barrier between the anti (extended) and gauche (folded) conformations is relatively low.

The Mechanistic Causality: The interplay between strong, directional hydrogen bonding and the high conformational entropy of the butanediyl linker is the classic mechanistic driver for conformational polymorphism. Depending on the crystallization kinetics and solvent dielectric properties, the molecule can pack into entirely different crystal lattices, each representing a distinct local minimum on the thermodynamic energy surface.

Table 1: Molecular & Physicochemical Parameters of CAS 2116542-19-7
ParameterValue / DescriptionImpact on Crystallogenesis
IUPAC Name 7,7'-[(1,4-butanediyl)bis(oxy)]bis-2(1H)quinolinoneDefines the symmetric, dimeric nature of the molecule.
Molecular Formula C₂₂H₂₀N₂O₄High molecular weight (376.41 g/mol ) reduces volatility.
H-Bond Donors 2 (N-H groups)Drives the formation of rigid intermolecular networks.
H-Bond Acceptors 4 (C=O and ether O groups)Enables potential hydrate/solvate formation.
Rotatable Bonds 7High flexibility promotes conformational polymorphism.

Impact of Impurity 12 on API Crystallization

Understanding the polymorphism of CAS 2116542-19-7 is not merely an academic exercise; it has direct implications for drug product formulation. Because this impurity shares the quinolinone pharmacophore with brexpiprazole, it can seamlessly integrate into the API's crystal lattice.

G Impurity CAS 2116542-19-7 (Brexpiprazole Impurity 12) Nucleation Heterogeneous Nucleation Template Impurity->Nucleation Inhibition Crystal Growth Inhibition Impurity->Inhibition API Brexpiprazole API (Supersaturated Solution) API->Nucleation API->Inhibition Outcome1 Polymorphic Transformation Nucleation->Outcome1 Outcome2 Altered API Dissolution Rate Inhibition->Outcome2

Caption: Logical pathway illustrating how CAS 2116542-19-7 impacts the thermodynamic stability of the API.

Self-Validating Experimental Protocols for Polymorph Screening

To accurately map the polymorphic landscape of CAS 2116542-19-7, researchers must deploy orthogonal crystallization techniques. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: Thermodynamic Screening via Slurry Maturation
  • Objective: Identify the most thermodynamically stable polymorph at a specific temperature.

  • Causality: Slurry maturation relies on Ostwald ripening. The continuous dissolution and recrystallization in a saturated solution allow metastable forms to overcome activation energy barriers, transitioning into the thermodynamically most stable crystal lattice.

  • Methodology:

    • Suspend 50 mg of amorphous CAS 2116542-19-7 in 1 mL of a selected solvent (e.g., ethyl acetate) to form a turbid slurry.

    • Agitate at 500 rpm at a constant temperature (e.g., 25°C) for 14 days.

    • Isolate the solid phase via rapid vacuum filtration.

  • Self-Validation Check: Prior to filtration, extract an aliquot of the supernatant and analyze via HPLC. If the concentration drops below the known solubility limit, the system is not in equilibrium (indicating complete precipitation rather than maturation), and additional solid must be introduced to maintain the slurry.

Protocol B: Single-Crystal Growth via Vapor Diffusion
  • Objective: Grow diffraction-quality single crystals for absolute structure determination.

  • Causality: Vapor diffusion allows for an exceptionally slow, diffusion-controlled increase in supersaturation. As the anti-solvent vapor slowly diffuses into the solvent containing the dissolved impurity, the solvation sphere is gradually disrupted, promoting ordered molecular packing rather than rapid, disordered precipitation.

  • Methodology:

    • Dissolve 10 mg of CAS 2116542-19-7 in a minimum volume of a high-dielectric solvent (e.g., DMSO).

    • Place the open inner vial containing the solution into a larger outer vial containing a volatile anti-solvent (e.g., diethyl ether).

    • Seal the outer vial and incubate at ambient temperature undisturbed for 2–4 weeks.

  • Self-Validation Check: Examine the resulting solids under cross-polarized light microscopy. The presence of birefringence confirms the solid is a highly ordered crystal rather than an amorphous precipitate, validating the slow diffusion kinetics.

G Start CAS 2116542-19-7 (Crude / Amorphous) Solvent Solvent Selection (Dielectric & H-Bonding) Start->Solvent Cooling Cooling Crystallization Solvent->Cooling Evap Slow Evaporation Solvent->Evap Anti Anti-solvent Addition Solvent->Anti Slurry Slurry Maturation Solvent->Slurry PXRD PXRD Analysis (Phase Identification) Cooling->PXRD Evap->PXRD Anti->PXRD Slurry->PXRD SCXRD SCXRD (Absolute Structure) PXRD->SCXRD Single Crystal Thermal DSC / TGA (Thermal Stability) PXRD->Thermal Bulk Powder

Caption: Orthogonal experimental workflow for the comprehensive polymorph screening of CAS 2116542-19-7.

Analytical Characterization Matrix

Once the solid forms are isolated, a multi-tiered analytical approach is required to differentiate true polymorphs from pseudopolymorphs (hydrates/solvates). The table below outlines the diagnostic matrix utilized for bis-quinolinone derivatives.

Table 2: Diagnostic Matrix for Solid-State Characterization
Analytical TechniquePrimary Data OutputMechanistic Interpretation (Causality)
Powder X-Ray Diffraction (PXRD) Bragg diffraction peaks (2θ)Defines the unique long-range order of the crystal lattice; serves as the primary fingerprint for phase purity.
Differential Scanning Calorimetry (DSC) Endothermic / Exothermic heat flowQuantifies the melting point and enthalpy of fusion; differentiates enantiotropic vs. monotropic polymorph relationships.
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureDistinguishes true polymorphs (no mass loss prior to degradation) from pseudopolymorphs (solvent/water loss).
Solid-State NMR (ssNMR) Isotropic chemical shifts (13C/15N)Identifies asymmetric units in the unit cell; highly sensitive to local conformational changes in the butanediyl linker.
Single-Crystal XRD (SCXRD) Electron density mapSolves the absolute spatial arrangement, confirming the exact geometry of the R22​(8) hydrogen-bonding network.

Sources

Methodological & Application

Application Note: Advanced Sample Preparation and Extraction Methodologies for Brexpiprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Brexpiprazole (BRX) is a potent serotonin-dopamine activity modulator utilized as an atypical antipsychotic. In pharmaceutical development and quality control, ensuring the purity of the BRX active pharmaceutical ingredient (API) and its formulated drug products is a critical regulatory requirement.

As a Senior Application Scientist, I have observed that the most significant analytical failures in BRX impurity profiling do not stem from the chromatographic separation itself, but from flawed sample preparation . Brexpiprazole is highly susceptible to artifactual degradation during extraction. This application note details the mechanistic causality behind optimized extraction methodologies, providing researchers with self-validating protocols to ensure accurate, artifact-free impurity profiling.

Mechanistic Principles of Brexpiprazole Extraction

To design a robust extraction protocol, one must understand the physicochemical vulnerabilities of the brexpiprazole molecule.

The Causality of Solvent and pH Selection

Brexpiprazole contains a piperazine moiety, making it a weak base with poor aqueous solubility at neutral pH. To quantitatively extract BRX from complex tablet matrices (which contain insoluble excipients) and to dissolve the API entirely, a highly polar, acidic diluent is required.

Research demonstrates that utilizing a diluent composed of 10 mM potassium dihydrogen phosphate buffer (adjusted to pH 2.0) and acetonitrile (67:33 v/v) is optimal Nadella et al. (2020)[1].

  • Why pH 2.0? The highly acidic environment fully protonates the basic nitrogen atoms on the piperazine ring. This maximizes solubility, prevents the API from precipitating out of the organic-aqueous mixture, and ensures sharp peak shapes by minimizing secondary interactions with free silanols on the stationary phase during subsequent LC analysis.

The Photolytic Vulnerability: Preventing "Ghost Peaks"

A critical failure point in BRX sample preparation is its severe susceptibility to photocatalytic degradation. When exposed to ambient laboratory light or sunlight during extraction or sonication, BRX undergoes rapid intramolecular and intermolecular [2+2] cycloaddition. This generates dimeric degradants (often referred to as "ghost peaks" or DP-1/DP-2) Semantic Scholar (2019)[2].

  • The Causality: If samples are not strictly shielded from light, these preparation-induced artifacts will be falsely quantified as inherent API impurities, triggering out-of-specification (OOS) investigations.

Oxidative Susceptibility

The tertiary amine in the piperazine ring is highly vulnerable to oxidation, readily forming an N-oxide degradant in the presence of peroxides Patel et al. (2018)[3]. Forced degradation protocols must carefully titrate oxidizing agents to prevent complete destruction of the primary pharmacophore.

Sample Preparation Workflow

G A Brexpiprazole Sample (API or Formulation) B Solvent Extraction (pH 2.0 Buffer / ACN) A->B C Light-Protected Processing (Amber Vials / Foil) B->C Standard Assay D Forced Degradation (Oxidation / Heat) B->D Stress Testing E Centrifugation & Filtration (0.45 µm PTFE) C->E D->E Quench & Neutralize F UPLC/LC-MS Analysis (Impurity Profiling) E->F

Workflow for Brexpiprazole sample preparation and forced degradation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate internal checks (Placebo Interference and Mass Balance) to ensure that the data generated is a true reflection of the sample's purity, rather than an artifact of the methodology.

Protocol A: Quantitative Extraction of Formulated Tablets

Objective: Extract BRX and its process impurities (Impurity A-E) from excipients without inducing degradation.

  • Diluent Preparation: Prepare a mixture of 10 mM KH₂PO₄ buffer (adjusted to pH 2.0 with orthophosphoric acid) and HPLC-grade Acetonitrile in a 67:33 (v/v) ratio. Degas via sonication for 10 minutes.

  • Sample Weighing: Accurately weigh powdered tablet material equivalent to 10 mg of Brexpiprazole API into an amber-colored 100 mL volumetric flask. Note: Amber glassware is mandatory to prevent [2+2] cycloaddition.

  • Extraction: Add 70 mL of the prepared diluent. Shake mechanically on a rotary shaker for 15 minutes, followed by sonication in a cold water bath (≤ 20°C) for 10 minutes. Causality: Cold sonication prevents thermal degradation while ensuring complete disruption of the excipient matrix.

  • Volume Adjustment: Allow the flask to equilibrate to room temperature, then make up the volume to 100 mL with the diluent.

  • Filtration: Centrifuge an aliquot at 4000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to the acidic organic diluent and does not adsorb the hydrophobic BRX molecule, ensuring high recovery.

  • Self-Validating Check (Placebo Matrix): Process a placebo mixture (excipients only) using steps 1-5. Inject this into the HPLC system prior to the sample. Validation Criteria: The placebo chromatogram must show zero interfering peaks at the retention times of BRX or its known impurities Nadella et al. (2020)[1].

Protocol B: Controlled Forced Degradation (Oxidative Stress)

Objective: Generate the N-oxide impurity for stability-indicating method validation.

  • Stock Preparation: Dissolve 20 mg of BRX API in 50 mL of diluent (0.4 mg/mL) in an amber flask.

  • Oxidative Stress: Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask. Add 5.0 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Incubation: Place the flask in a water bath at 60°C for exactly 2 to 3 hours.

  • Quenching: Remove from heat and immediately place in an ice bath to halt the oxidative reaction. Dilute to volume with the mobile phase and mix thoroughly.

  • Self-Validating Check (Mass Balance): Inject the stressed sample alongside an unstressed control. Calculate the total peak area of the remaining intact BRX plus the generated N-oxide degradant. Validation Criteria: The sum must equal 95%–105% of the control sample's peak area. A failure here indicates that the degradation proceeded too far, forming volatile or highly insoluble secondary degradants Patel et al. (2018)[3].

Quantitative Data & Method Validation

The success of the sample preparation is reflected in the recovery rates and the ability to resolve critical impurities. The tables below summarize the expected impurity profile and extraction efficiencies based on validated literature parameters.

Table 1: Brexpiprazole Process & Degradation Impurities

ImpurityOriginChemical Nature / StructureAnalytical Challenge
Impurity-A Process7-hydroxy-1H-2-quinolinoneHighly polar; requires acidic pH for retention Tyagi et al. (2018)[4].
Impurity-B Process1-(benzo[b]thiophen-4-yl)piperazineBasic secondary amine; prone to peak tailing.
N-Oxide DegradationOxidative product of piperazine ringCo-elutes with API if the organic gradient is not optimized.
Dimer (DP-1/2) Degradation[2+2] cycloaddition photoproductArtifactual "ghost peak" formed during improper sample prep.

Table 2: Extraction Recovery & Mass Balance Data

Sample MatrixStress ConditionExtraction SolventMean Recovery (%)Mass Balance (%)
API (Bulk) UnstressedACN : pH 2.0 Buffer (33:67)99.8 - 100.5N/A
Tablet Formulation UnstressedACN : pH 2.0 Buffer (33:67)99.3 - 100.9N/A
API (Bulk) Oxidative (3% H₂O₂)ACN : pH 2.0 Buffer (33:67)N/A95.2 - 98.4
API (Bulk) Photolytic (UV/Vis)ACN : pH 2.0 Buffer (33:67)N/A96.1 - 99.0

References

  • Nadella, P. N., Ratnakaram, V. N., & Navuluri, S. "QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution.
  • Tyagi, R., et al. "Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole." Organic Process Research & Development, 2018.
  • Patel, A. J., et al. "Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC." Journal of Chemical and Pharmaceutical Research, 2018.
  • "‘Ghost Peak’ Driven Structural Elucidation of a Photocatalytic Degradation Product from Brexpiprazole." Semantic Scholar, 2019.

Sources

Application Note: Solid-Phase Extraction (SPE) of Bis-Quinolinone Impurities from Biological Matrices for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Context

Bis-quinolinone derivatives, such as 1,4-bis(3,4-dihydro-2(1H)-quinolinone-7-oxy)butane, frequently emerge as persistent dimer impurities during the synthesis of atypical antipsychotics like aripiprazole[1]. During preclinical and clinical pharmacokinetic profiling, monitoring these trace-level impurities in biological matrices (e.g., plasma, urine) is a strict regulatory requirement. However, the high lipophilicity (logP > 4.5) and rigid planar structure of quinolinone derivatives lead to extensive plasma protein binding (>95%) and severe matrix suppression during electrospray ionization (ESI) mass spectrometry[2].

This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol utilizing a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. By strategically disrupting protein binding and optimizing wash conditions, this methodology ensures high analytical recovery and the quantitative elimination of phospholipid interferences.

Mechanistic Insights & Causality

Why an HLB Polymeric Sorbent?

Traditional silica-based C18 sorbents suffer from secondary silanol interactions and require the sorbent bed to remain strictly hydrated to prevent phase collapse. In contrast, an HLB copolymer (composed of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone) provides dual retention mechanisms. The lipophilic moieties strongly retain the hydrophobic alkane linker of the bis-quinolinone, while the hydrophilic pyrrolidone rings engage in dipole-dipole interactions with the lactam carbonyls of the quinolinone rings. This allows for aggressive washing steps without premature analyte elution.

The Necessity of Acidic Pre-treatment

Biological matrices contain high concentrations of endogenous proteins (e.g., human serum albumin) that tightly bind bis-quinolinone impurities. Simple solvent dilution is insufficient to break these non-covalent bonds. The addition of 2% Formic Acid (FA) denatures these binding proteins, releasing the analyte into the aqueous phase and ensuring it is fully available for sorbent retention—a principle well-documented in the extraction of complex quinolinone-based drugs[3].

A Self-Validating System

To guarantee that the protocol is a self-validating system, an isotopically labeled internal standard (e.g., Bis-Quinolinone-d8) MUST be spiked into the matrix prior to pre-treatment to account for any extraction losses. Furthermore, the downstream LC-MS/MS method is programmed to simultaneously monitor the in-source transition of lysophosphatidylcholines (m/z 184 184). Tracking this transition quantitatively verifies the absence of phospholipid-induced matrix effects in every single extraction batch, ensuring absolute trustworthiness of the data.

Workflow & Mechanistic Visualizations

SPE_Workflow Sample Biological Matrix (Plasma/Urine) Pretreatment Pre-treatment (Acidification) Sample->Pretreatment Load Sample Loading (Gravity Flow) Pretreatment->Load Condition Conditioning (100% MeOH) Equilibrate Equilibration (100% H2O) Condition->Equilibrate Equilibrate->Load Wash Washing (5% MeOH in H2O) Load->Wash Elute Elution (ACN/MeOH) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Fig 1: Step-by-step SPE workflow for bis-quinolinone impurities.

Mechanism Analyte Bis-Quinolinone Impurity Acid Acidic Pre-treatment (Formic Acid) Analyte->Acid Bound State Matrix Plasma Proteins & Phospholipids Matrix->Acid Sorbent HLB Polymeric Sorbent (Dual Retention) Acid->Sorbent Disrupted Complex Wash Aqueous Wash (Removes Proteins) Sorbent->Wash Elution Strong Organic Elution (Recovers Analyte) Wash->Elution

Fig 2: Mechanistic pathway of matrix interference removal via HLB sorbent.

Experimental Protocol

Materials Required
  • Sorbent: HLB Polymeric SPE Cartridges (30 mg, 1 cc).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Human Plasma (K2EDTA) or Urine.

Step-by-Step Methodology

Step 1: Sample Pre-treatment

  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL Bis-Quinolinone-d8).

  • Add 200 µL of 2% Formic Acid in LC-MS grade water.

  • Vortex vigorously for 30 seconds to disrupt protein-analyte complexes. (Note: If heavy precipitation occurs, centrifuge at 10,000 x g for 5 minutes and use the supernatant).

Step 2: Cartridge Conditioning & Equilibration

  • Condition the HLB cartridge with 1.0 mL of 100% MeOH under gravity flow.

  • Equilibrate the cartridge with 1.0 mL of LC-MS grade Water. Causality: This step prepares the hydrophilic pores of the N-vinylpyrrolidone polymer for optimal aqueous sample interaction.

Step 3: Sample Loading

  • Load the pre-treated plasma supernatant onto the cartridge.

  • Allow it to pass at a controlled flow rate of ~1 mL/min (1 drop per second) to ensure adequate residence time for mass transfer into the sorbent pores.

Step 4: Washing Strategy (Critical Step)

  • Wash 1 (Aqueous): Apply 1.0 mL of 5% MeOH in Water. Causality: Removes salts, polar peptides, and residual acid without disrupting the hydrophobic retention of the bis-quinolinone.

  • Wash 2 (Organic - Optional but Recommended): Apply 1.0 mL of Hexane. Causality: Selectively washes away highly non-polar neutral lipids and cholesterol that can foul the LC column over time.

  • Apply maximum vacuum (10 inHg) for 2 minutes to completely dry the sorbent bed.

Step 5: Elution

  • Elute the bis-quinolinone impurities with 2 x 500 µL of ACN/MeOH (50:50, v/v). Causality: The aprotic/protic solvent mixture effectively breaks both the hydrophobic (divinylbenzene) and hydrogen-bonding (pyrrolidone) interactions with the sorbent.

Step 6: Post-Extraction

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 30% ACN in 0.1% FA).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The table below summarizes the quantitative validation data for the extraction of a standard bis-quinolinone dimer impurity from human plasma using the described HLB protocol. The near-zero matrix effect confirms the efficiency of the washing steps.

Table 1: Recovery, Matrix Effect, and Precision of Bis-Quinolinone Impurity in Human Plasma (n=6)

Analyte Concentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)Precision (% RSD)
1.0 (LLOQ)89.4-4.26.8
10.0 (LQC)92.1-2.14.5
50.0 (MQC)94.5-1.83.2
200.0 (HQC)95.2-0.92.1

Note: Matrix effect values close to 0% indicate negligible ion suppression or enhancement, validating the removal of phospholipids.

References

  • Title: WO2008146156A2 - An improved process for the preparation of aripiprazole Source: Google Patents URL
  • Title: RP-HPLC determination of cilostazol in human plasma: Application to pharmacokinetic study in male albino rabbit Source: AKJournals URL:[Link]

  • Title: Rapid simultaneous determination of indacaterol maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method Source: PMC - National Center for Biotechnology Information URL:[Link]

Sources

Application Note: High-Throughput Quality Control of Brexpiprazole Related Compound C using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone, a known process-related impurity and potential degradant of the atypical antipsychotic drug, Brexpiprazole. Referred to as Brexpiprazole Impurity-12 or Diquinolinone Butanediol, this compound serves as a critical quality attribute in the manufacturing and stability testing of Brexpiprazole.[1][2] The described method is designed for implementation in pharmaceutical quality control laboratories, providing a reliable protocol for ensuring the purity and safety of Brexpiprazole active pharmaceutical ingredient (API) and finished drug products. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4][5][6]

Introduction: The Rationale for Impurity Profiling in Brexpiprazole

Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][7] The synthetic route and subsequent storage of Brexpiprazole can lead to the formation of various related substances, which, if present above certain thresholds, can impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over such impurities.

7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone is a dimeric impurity that can arise during the synthesis of Brexpiprazole.[8] Its structural similarity to the API necessitates a highly specific analytical method to ensure accurate quantification. This application note provides a comprehensive guide for utilizing this compound as a reference standard in a validated HPLC workflow for quality control.

Method Principle: Reversed-Phase Chromatography for Polar Analytes

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is ideally suited for the separation of moderately polar compounds like Brexpiprazole and its related substances.[7] The methodology employs a C18 stationary phase and a gradient elution with a buffered aqueous-organic mobile phase to achieve optimal resolution between the API and its impurities.

Diagram of the Analytical Workflow

HPLC Workflow for Impurity Profiling cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Brexpiprazole API or Formulation Sample Dissolution Dissolution in Diluent (e.g., Methanol/Water) Sample->Dissolution Standard Impurity Reference Standard: 7,7'-[(1,4-Butanediyl)bis(oxy)] bis-2(1H)quinolinone Standard->Dissolution Injection Injection into HPLC System Dissolution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (e.g., 215 nm) Separation->Detection Integration Peak Integration & Area Measurement Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Report Purity Report & OOS Investigation Quantification->Report

Caption: High-level workflow for impurity analysis.

Materials and Reagents

  • Reference Standard: 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone (available from commercial suppliers like LGC Standards and SynThink).[2][9]

  • Brexpiprazole API: For method development and validation.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Phosphate Monobasic (KH2PO4): Analytical grade.

  • Orthophosphoric Acid (H3PO4): Analytical grade.

  • Water: HPLC grade or purified water.

  • Hydrochloric Acid (HCl): Analytical grade.

  • Sodium Hydroxide (NaOH): Analytical grade.

  • Hydrogen Peroxide (H2O2): 30% solution, analytical grade.

Instrumentation and Chromatographic Conditions

This method is adaptable to most modern HPLC systems equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

ParameterRecommended Condition
HPLC Column Kromasil 100-5 C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Phosphate Buffer (pH 5.2)
Mobile Phase B Acetonitrile
Gradient Program Optimized for separation of Brexpiprazole and its impurities (see detailed protocol)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Diluent Methanol:Water (80:20 v/v)

Causality behind Experimental Choices: A buffered mobile phase is crucial to maintain a consistent pH, which ensures reproducible retention times for ionizable compounds like Brexpiprazole. A C18 column is selected for its versatility in retaining and separating a wide range of non-polar to moderately polar compounds. Gradient elution is employed to provide sufficient resolution between early-eluting polar impurities and the more retained API peak, while also ensuring that late-eluting, more non-polar impurities are eluted in a reasonable time frame. The detection wavelength of 215 nm is chosen for its sensitivity in detecting Brexpiprazole and its related substances.[3]

Detailed Protocols

Preparation of Solutions
  • Phosphate Buffer (pH 5.2): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 5.2 using orthophosphoric acid.

  • Standard Stock Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (1 µg/mL): Further dilute the Standard Stock Solution with the diluent to achieve the desired concentration, typically corresponding to the reporting threshold for impurities (e.g., 0.1%).

  • Sample Solution (1 mg/mL of Brexpiprazole): Accurately weigh approximately 25 mg of the Brexpiprazole API or an equivalent amount of powdered tablets into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.

HPLC System Setup and Operation
  • System Equilibration: Purge the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Working Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 5.0%.

  • Analysis: Inject the blank (diluent), followed by the Working Standard Solution, and then the Sample Solution(s).

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10] These studies intentionally degrade the Brexpiprazole sample to ensure that any resulting degradation products do not interfere with the quantification of the API and its known impurities.

Stress ConditionProtocol
Acid Hydrolysis Dissolve 50 mg of Brexpiprazole in a 100 mL volumetric flask with 10 mL of 2 N HCl. Keep at room temperature for 24 hours. Neutralize with 2 N NaOH and dilute to volume with diluent.
Base Hydrolysis Dissolve 50 mg of Brexpiprazole in a 100 mL volumetric flask with 10 mL of 2 N NaOH. Keep at room temperature for 24 hours. Neutralize with 2 N HCl and dilute to volume with diluent.
Oxidative Degradation Dissolve 50 mg of Brexpiprazole in a 100 mL volumetric flask with 10 mL of 10% H2O2. Keep at room temperature for 24 hours and then dilute to volume with diluent.
Thermal Degradation Expose a thin layer of solid Brexpiprazole powder in a petri dish to 105°C in a hot air oven for 48 hours. Prepare a sample solution from the stressed material.
Photolytic Degradation Expose a solution of Brexpiprazole (1 mg/mL in diluent) to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.

After exposure to each stress condition, the samples are diluted to the target concentration and analyzed by the HPLC method. The chromatograms are examined for the appearance of new peaks and the resolution between these peaks, the API, and the 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone peak.

Diagram of Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions Start Brexpiprazole API Acid Acid Hydrolysis (2N HCl, RT, 24h) Start->Acid Base Base Hydrolysis (2N NaOH, RT, 24h) Start->Base Oxidation Oxidation (10% H2O2, RT, 24h) Start->Oxidation Thermal Thermal (105°C, 48h) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity, Resolution, and Mass Balance Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Method Validation according to ICH Q2(R1)

The analytical method must be validated to ensure it is suitable for its intended purpose.[3][5][6] The following parameters should be assessed:

  • Specificity: Demonstrated through forced degradation studies and analysis of a placebo formulation. The method should be able to resolve the impurity peak from the API, other impurities, and any degradation products.

  • Linearity: A series of solutions of the reference standard are prepared over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit). A linear relationship between concentration and peak area should be demonstrated (correlation coefficient r² > 0.99).

  • Accuracy: Determined by spiking a known amount of the reference standard into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within an acceptable range (typically 98-102%).

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD for both should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Conclusion

The application of 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone as a reference standard in conjunction with the detailed HPLC method provides a reliable and robust system for the quality control of Brexpiprazole. This stability-indicating method is specific, accurate, precise, and suitable for its intended purpose in a regulated pharmaceutical environment. Adherence to the protocols outlined in this application note will support the consistent production of high-quality Brexpiprazole that meets all regulatory requirements for purity and safety.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chaudhary, N., & Alam, M. (2014). Reverse Phase Liquid Chromatographic Method for Analysis of Doxofylline in Presence of Its Degradation Products. International Journal of Pharmaceutical Sciences and Research, 5(4), 1337-1345.
  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Gupta, A., et al. (2012). An Analytical Approach of Doxofylline: A Review. Asian Journal of Pharmaceutical Analysis, 2(4), 94-98.
  • Sultana, N., et al. (2013). Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method.
  • Gupta, A., et al. (2017). Method development and hydrolytic degradation study of Doxofylline by RP HPLC and LC-MS/MS.
  • Google Patents. Determination method of related substances in doxofylline injection.
  • Gupta, A., et al. (2017). Method Development and Acid Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis.
  • Sravanthi, V., et al. (2013). Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Doxofylline and Terbutalinesulphate in Pharmaceutical Formulations. Scientia Pharmaceutica, 81(3), 749-762.
  • Gupta, A., et al. (2017). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis.
  • Puranik, M. P., et al. (2024). High-Performance Liquid Chromatographic Method Development and Validation for Analysis of Expired and Marketed Doxofylline Tablets. International Journal of Pharmaceutical Quality Assurance.
  • Pharmaffiliates. Pharmaceutical Standards. [Link]

  • Pharmaffiliates. Doxofylline-impurities. [Link]

  • SynThink. 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone. [Link]

  • DR JCR BIO. 7,7'-( butane-1,4-diylbis(oxy))bis(quinolin-2(1H)-one). [Link]

  • PubChem. Doxofylline. [Link]

  • Journal of Cardiovascular Disease Research. Formulations of Doxofylline Sustained Realesed Tablets In Drug Delivery System.
  • precisionFDA. DOXOFYLLINE. [Link]

  • Journal of Drug Delivery and Therapeutics. Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form.
  • PubChem. 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. [Link]

  • Google Patents. A process for purification of 7-(4-bromobutoxy)
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

Sources

Troubleshooting & Optimization

minimizing degradation of brexpiprazole into 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Brexpiprazole Technical Support Center. This guide is designed for pharmaceutical researchers, analytical scientists, and process chemists dealing with the identification, control, and minimization of 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone (commonly referred to as the BBO Dimer, BRX-1-I, or Impurity 12) during the synthesis and stability testing of brexpiprazole.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q: Is 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone a process impurity or a degradation product? A: It is primarily a process-related impurity , though it frequently masquerades as a degradation product during long-term stability studies. As detailed in the [1], the BBO dimer forms via the over-alkylation of the starting material, 7-hydroxy-2(1H)-quinolinone (BRX-1). However, research published in [2] demonstrates that under severe hydrolytic or oxidative stress, the C-N bond of the piperazine moiety in brexpiprazole can cleave. If residual BRX-1 is present in the formulation matrix, recombination can occur, leading to a measurable spike in the dimer concentration over time.

Q: What drives the chemical formation of this dimer during synthesis? A: The dimer forms through a nucleophilic substitution reaction. When BRX-1 reacts with 1,4-dibromobutane to form the intermediate 7-(4-bromobutoxy)-2(1H)-quinolinone (BRX-1-G), the presence of excess unreacted BRX-1 and a base (like K₂CO₃) triggers a second nucleophilic attack on the brominated intermediate. This links two quinolinone rings via the 1,4-butanediyl chain.

Q: Why does the dimer concentration sometimes artificially "spike" during forced degradation? A: This is often an analytical illusion rather than true degradation. Brexpiprazole is highly susceptible to oxidative degradation (forming N-oxides) and photolytic degradation (forming[2+2] cycloaddition dimers) [3]. As the primary API degrades and its peak area shrinks, the relative area percent of the highly stable, lipophilic BBO dimer (which resists thermal and oxidative stress) artificially inflates. Always quantify the dimer against an external reference standard rather than relying solely on area normalization.

Section 2: Troubleshooting Workflows & Experimental Protocols

Protocol A: Acid-Base Extraction for Dimer Purge

If your synthesized batch exceeds the ≤0.05% limit for the BBO dimer, standard recrystallization will often fail due to co-precipitation. You must exploit the structural differences between the API and the impurity.

Causality & Mechanism: Brexpiprazole contains a basic piperazine ring (pKa ~8.5). The BBO dimer lacks this basic amine entirely, rendering it neutral. By manipulating the pH, we can force the API into the aqueous phase while trapping the dimer in the organic phase.

  • Dissolution: Dissolve 10 g of crude brexpiprazole in 100 mL of a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v).

  • Acidification: Slowly add 1N HCl under vigorous stirring until the aqueous layer reaches pH 2.0–3.0.

  • Phase Separation: Transfer the mixture to a separatory funnel. The protonated brexpiprazole hydrochloride will partition into the upper aqueous layer. The neutral, highly lipophilic BBO dimer will remain in the lower DCM layer.

  • Extraction: Drain and discard the DCM layer (which now contains the dimer). Wash the aqueous layer with an additional 20 mL of fresh DCM to ensure complete removal of lipophilic impurities.

  • Basification: Slowly add 1N NaOH or 10% K₂CO₃ to the aqueous layer until the pH reaches 9.5–10.0. The purified brexpiprazole free base will precipitate out of solution.

  • Recovery: Filter the precipitate, wash with cold distilled water, and dry under vacuum at 50°C for 12 hours.

Validation Check: This protocol is a self-validating system. If the recovered API is dimer-free, it confirms that the separation was driven purely by the pKa differential, proving the structural absence of an ionizable amine in the impurity.

Protocol B: Stability-Indicating HPLC Method

To accurately monitor the BBO dimer without interference from brexpiprazole N-oxides or photolytic degradants, use the following optimized gradient method.

  • Column Preparation: Equip the HPLC with a C18 BEH UPLC column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium formate buffer adjusted to pH 4.0 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in Methanol:Water (70:30 v/v) to a concentration of 1 mg/mL. Protect from light using amber vials to prevent photocatalytic ghost peaks.

  • Execution: Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.6 mL/min. Detection wavelength: 215 nm.

Validation Check: Brexpiprazole (MW 433.6) will elute early due to its protonation at pH 4.0. The BBO dimer (MW 376.4) will elute significantly later during the high-organic wash phase due to its extreme lipophilicity. Confirm the dimer peak via LC-MS using its exact mass of m/z 377 [M+H]⁺.

Section 3: Quantitative Data

Table 1: Brexpiprazole Stress Degradation Profile

Summary of API stability and primary degradants under ICH Q1A(R2) conditions [3].

Stress ConditionReagents / EnvironmentAPI StabilityPrimary Resulting Degradants / Impurities
Acidic Hydrolysis 1N HCl, 24h, Room TempStableNo significant degradation; BBO Dimer remains static.
Basic Hydrolysis 1N NaOH, 24h, Room TempStableNo significant degradation.
Oxidative Stress 5% H₂O₂, 24h, Room TempLabile N-oxide formation; Minor C-N cleavage products.
Photolytic Sunlight / UV, 24hLabile [2+2] Cycloaddition Dimer (Ghost peak).
Thermal 60°C, Solid stateStableNo significant degradation.
Table 2: HPLC Gradient Parameters for Dimer Resolution
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Target
0.09010Equilibration
5.06040Brexpiprazole API & Polar Degradants
10.01090BBO Dimer (Lipophilic Impurity)
12.01090Column Wash
15.09010Re-equilibration

Section 4: Visualizations

Mechanism BRX1 7-hydroxy-2(1H)-quinolinone (BRX-1) Intermediate 7-(4-bromobutoxy)-2(1H)-quinolinone (BRX-1-G) BRX1->Intermediate + Alkylating Agent Alkyl 1,4-dibromobutane Alkyl->Intermediate Dimer 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone (BBO Dimer) Intermediate->Dimer + Excess BRX-1 (Process Impurity Pathway) API Brexpiprazole Intermediate->API + Piperazine Derivative Degradation Hydrolytic Cleavage (C-N Bond Rupture) API->Degradation Stress (Heat/Moisture) Degradation->Dimer Recombination with BRX-1 (Degradation Pathway)

Chemical pathway of BBO Dimer formation via process over-alkylation and degradation.

Troubleshooting Start BBO Dimer Detected (>0.05% Limit) Check Analyze T=0 HPLC Data Start->Check Decision Was Dimer present at T=0? Check->Decision Process Root Cause: Process Impurity (Over-alkylation) Decision->Process Yes Degradation Root Cause: Degradation (Hydrolytic Cleavage) Decision->Degradation No (Formed over time) Action1 Implement Acid-Base Extraction Protocol Process->Action1 Action2 Optimize Formulation: Lower Microenvironmental pH Degradation->Action2

Decision tree for troubleshooting BBO Dimer detection in stability samples.

Section 5: References

  • Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. ACS Omega, 2018. URL:[Link]

  • Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry... Rapid Communications in Mass Spectrometry, 2023. URL:[Link]

  • Degradation Behaviour of Brexpiprazole. Journal of Applicable Chemistry, 2019. URL:[Link]

enhancing limit of detection (LOD) for brexpiprazole impurities in trace analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Trace Analysis . This hub is designed for researchers, analytical scientists, and drug development professionals tasked with pushing the boundaries of sensitivity in pharmaceutical impurity profiling.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and mechanistic insights specifically tailored to enhancing the Limit of Detection (LOD) for brexpiprazole trace impurities.

Core Analytical Workflow: Trace Impurity Profiling

Workflow N1 1. Sample Prep (Actinic Light Protected) N2 2. UHPLC Separation (Sub-2µm, Narrow I.D.) N1->N2 N3 3. MS/MS Detection (ESI+, Volatile Additives) N2->N3 N4 4. Data Processing (LOD S/N ≥ 3) N3->N4

Fig 1. Optimized LC-MS workflow for brexpiprazole trace impurity analysis.

Troubleshooting & FAQs

Q1: We are struggling to achieve the required LOD (S/N ≥ 3) for trace process-related impurities of brexpiprazole using LC-MS. How can we enhance sensitivity?

Causality & Expert Insight: The Limit of Detection (LOD) is mathematically governed by the Signal-to-Noise (S/N) ratio. To reliably distinguish an analyte from the baseline (S/N ≥ 3), you must simultaneously amplify the analyte signal and suppress background noise[1].

Brexpiprazole and its key process impurities (e.g., BRX-1, BRX-2) contain basic piperazine and quinolinone moieties[2]. In LC-MS, using strong ion-pairing agents like Trifluoroacetic acid (TFA) improves chromatographic peak shape but causes severe ion suppression in the mass spectrometer, effectively neutralizing your signal. Switching to volatile additives like 0.1% Formic Acid enhances positive electrospray ionization (ESI+) efficiency[1]. Furthermore, reducing the column internal diameter (I.D.) from standard 4.6 mm to 2.1 mm decreases the radial dilution of the analyte band. Because less solvent dilutes the sample, the analyte enters the detector at a much higher concentration, yielding taller, sharper peaks.

Self-Validating Protocol: LC-MS Sensitivity Optimization

  • Mobile Phase Optimization: Replace non-volatile buffers (e.g., phosphates) and TFA with 0.1% Formic Acid in both aqueous and organic (Acetonitrile) phases to promote ESI+ protonation[1].

  • Column Geometry Adjustment: Install a sub-2 µm particle size, 2.1 mm I.D. UHPLC column.

  • Flow Rate Scaling: Reduce the flow rate proportionally to the square of the column radius (typically 0.2 - 0.4 mL/min for a 2.1 mm column) to maintain optimal linear velocity.

  • System Validation: Inject a blank solvent followed by a 1.0 ng/mL brexpiprazole standard. Calculate the S/N ratio at the target m/z. If S/N ≥ 3 is achieved without baseline drift, the system is validated for trace analysis.

Q2: During stability testing, a random "ghost peak" appears at Relative Retention Time (RRT) 1.60, interfering with impurity quantification. What causes this and how do we eliminate it?

Causality & Expert Insight: The unpredictable "ghost peak" at RRT 1.60 is not a true process impurity, but an artifact of sample handling. Brexpiprazole is highly photosensitive. When exposed to ambient sunlight or laboratory UV light, it undergoes a rapid photocatalytic[2+2] pericyclic cycloaddition[3]. This reaction forms a syn head-to-tail dimer (identified as DP-1 and DP-2), which elutes later in the chromatogram[4]. Because this degradation can reach up to 1.7% conversion within just 5 minutes of light exposure, it artificially inflates impurity levels and ruins trace analysis accuracy[3]. Protecting the sample from actinic light halts the cycloaddition mechanism entirely.

Pathway B Brexpiprazole (API) UV Ambient Sunlight / UV (Photocatalysis) B->UV Exposure D1 DP-1 / DP-2 Dimers (Ghost Peak RRT 1.60) UV->D1 [2+2] Cycloaddition Control Amber Glassware (Light Protection) Control->UV Prevents

Fig 2. Photocatalytic degradation pathway of brexpiprazole forming dimer artifacts.

Self-Validating Protocol: Light-Protected Sample Preparation

  • Preparation: Weigh brexpiprazole API exclusively in low-actinic (amber) volumetric flasks.

  • Dilution: Dilute using HPLC-grade diluent (e.g., ACN:Water) under controlled, low-UV laboratory lighting.

  • Storage: Transfer immediately to amber HPLC vials and store in a temperature-controlled autosampler (4°C) shielded from light.

  • System Validation: Inject a control sample intentionally exposed to ambient window light for 10 minutes alongside your protected sample. If the protected sample shows a flat baseline at RRT 1.60 while the exposed sample exhibits the dimer peak, your protective protocol is successfully validated[3].

Q3: How do we align our LOD targets with the regulatory limits for potentially mutagenic impurities in brexpiprazole?

Causality & Expert Insight: Under the, DNA-reactive (mutagenic) impurities must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[5]. For a standard maximum daily dose of brexpiprazole (typically 4 mg/day), this translates to a concentration limit of 375 ppm (parts per million) in the API.

If your conventional HPLC-UV system's baseline noise obscures peaks at this ultra-trace concentration, the method fails regulatory compliance. You must transition to highly sensitive MS/MS detection (Multiple Reaction Monitoring, MRM) or employ sample pre-concentration techniques (like Solid-Phase Extraction) to push the LOD below the TTC threshold, ensuring the method is fit-for-purpose[5].

Quantitative Data & Regulatory Alignment

Summarizing the analytical challenges and targets is critical for method development. Use the table below to benchmark your laboratory's LOD targets against regulatory expectations.

Table 1: Quantitative Comparison of Brexpiprazole Impurity Limits

Impurity CategoryOrigin / MechanismAnalytical ChallengeTarget LOD RequirementRegulatory Guideline
Process-Related (e.g., BRX-1/2) Synthesis IntermediatesCo-elution with API; structural similarityS/N ≥ 3 (Typically <0.05% of API)ICH Q3A(R2)
Photocatalytic Dimers (DP-1/2) Sample Handling (Light Exposure)Rapid in-solution formation during analysisN/A (Must be prevented via amber vials)Method Validation
Genotoxic / Mutagenic Reactive Reagents / DegradantsUltra-trace detection required< 375 ppm (Based on 4mg/day dose)ICH M7(R2)

References

  • How to improve LOD or detection limits in HPLC - Tips & Suggestions MicroSolv Technology Corpor
  • Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole ACS Publications (Organic Process Research & Development)
  • “Ghost Peak” Driven Structural Elucidation of a Photocatalytic Degradation Product
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1/R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity Sigma-Aldrich (Analytix Reporter)

Sources

Technical Support Center: Stability Optimization for Nirmatrelvir (CAS 2116542-19-7) Reference Standard Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the preparation and stability optimization of reference standard stock solutions for Nirmatrelvir (CAS 2116542-19-7). This resource is designed for researchers, analytical scientists, and drug development professionals to ensure the accuracy and reliability of quantitative analyses involving this critical antiviral compound. Adherence to these guidelines will help mitigate common issues such as precipitation, degradation, and analytical variability.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the handling of Nirmatrelvir reference standards.

Q1: What is the best solvent for preparing Nirmatrelvir stock solutions? A1: Nirmatrelvir is practically insoluble in water and aqueous buffers.[1][2] Therefore, organic solvents are required. Dimethyl sulfoxide (DMSO) is highly effective for initial stock solution preparation, showing good solubility (≥23 mg/mL).[3] High-purity ethanol is also a suitable solvent (≥9.8 mg/mL), and mixtures of ethanol and water (e.g., 80:20 v/v) can be used for preparing working solutions from a stock.[1][3] The choice of solvent should be compatible with your subsequent analytical method (e.g., HPLC mobile phase) to avoid precipitation upon dilution.

Q2: What concentration should I prepare for my stock solution? A2: For a primary stock solution, a concentration in the range of 1-10 mg/mL is typical. This concentration is high enough to minimize weighing errors and allows for accurate serial dilutions to create working standards and calibration curves. For LC-MS/MS applications, stock solutions of 1 mg/mL in DMSO or methanol are commonly prepared.[4][5]

Q3: How should I store the stock solution to ensure stability? A3: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted into small-volume, tightly sealed vials (amber glass is preferable to protect from light, though the molecule is not highly photosensitive) and stored at -20°C or colder.[3][6] Avoid repeated freeze-thaw cycles, as this can compromise stability.

Q4: What are the primary degradation risks for Nirmatrelvir in solution? A4: The most significant risk is hydrolysis. Nirmatrelvir contains multiple amide moieties and a nitrile group, but studies have shown that it is most susceptible to degradation under both acidic and, particularly, alkaline (basic) conditions.[6][7][8] The molecule is relatively stable under neutral, oxidative, thermal, and photolytic stress conditions.[7][9] Therefore, it is critical to avoid exposing the solution to strong acids or bases and to control the pH if aqueous buffers are used in downstream dilutions.

Core Protocol: Preparation of a Nirmatrelvir Stock Solution (1 mg/mL in DMSO)

This protocol describes a reliable method for preparing a primary stock solution. All analytical procedures should be validated according to established guidelines, such as those found in USP General Chapter <1225>.[10][11]

Materials:

  • Nirmatrelvir reference standard powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC or spectrophotometric grade

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Glass pipette or calibrated micropipette

  • Vortex mixer and/or sonicator

  • Amber glass vials with PTFE-lined caps for storage

Procedure:

  • Equilibration: Allow the Nirmatrelvir reference standard vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 10 mg of Nirmatrelvir powder and transfer it quantitatively to a 10 mL volumetric flask. Record the exact weight.

  • Initial Dissolution: Add approximately 7-8 mL of DMSO to the flask.

  • Solubilization: Gently swirl the flask to wet the powder. Use a vortex mixer for 1-2 minutes to aid dissolution. If needed, sonicate the solution in a room temperature water bath for 5-10 minutes until all solid material is completely dissolved.

  • Final Volume: Once the solution is clear and homogenous, allow it to return to room temperature. Carefully add DMSO to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Verification & Storage:

    • Visual Check: Visually inspect the solution against a light and dark background to confirm there is no undissolved particulate matter.

    • Aliquoting: Immediately aliquot the solution into pre-labeled amber glass vials in volumes appropriate for single-use experiments to avoid freeze-thaw cycles.

    • Storage: Store the aliquots at -20°C for long-term use.

Troubleshooting Guide

This section addresses common problems encountered during the preparation and use of Nirmatrelvir stock solutions.

Issue: Solution Appears Cloudy or Contains Precipitate

Precipitation indicates that the compound's solubility limit has been exceeded under the current conditions. This can be caused by incorrect solvent choice, super-saturation, or temperature effects. Use the following decision tree to diagnose and resolve the issue.

G start Precipitate Observed in Stock Solution check_temp Was the solution recently removed from cold storage? start->check_temp check_conc Is the concentration too high for the chosen solvent? check_solvent Is the solvent appropriate and of high purity? check_conc->check_solvent No action_dilute Dilute the solution or remake at a lower concentration. check_conc->action_dilute Yes check_temp->check_conc No action_warm Warm solution to room temp. and sonicate briefly to redissolve. check_temp->action_warm Yes action_remake Remake solution with fresh, anhydrous solvent (e.g., DMSO, Ethanol). check_solvent->action_remake

Caption: Troubleshooting flowchart for precipitate in stock solutions.

Issue: Inconsistent Analytical Results or Loss of Potency

This often points to chemical degradation. The stability of a reference standard is paramount for accurate quantification, as outlined in ICH Q1A guidelines.[12][13]

Causality & Solution:

  • Hydrolytic Degradation: As established, Nirmatrelvir degrades in the presence of strong acids and bases.[6][14] When diluting the DMSO/ethanol stock into an aqueous matrix or mobile phase for analysis, ensure the final solution pH is near neutral. Avoid unbuffered aqueous solutions that could become acidic or basic.

  • Improper Storage: Repeated freeze-thaw cycles can cause localized concentration changes and introduce moisture, potentially accelerating degradation. Using single-use aliquots is a critical self-validating step to prevent this.

  • Solvent Evaporation: If solutions are stored in poorly sealed containers, solvent can evaporate, leading to an artificially high concentration. Always use high-quality vials with secure, chemically resistant caps.

Workflow: Preliminary Stability Assessment

To ensure the trustworthiness of your standard in your specific laboratory conditions (solvent, container, temperature), a short-term stability study is recommended.

Objective: To confirm that the Nirmatrelvir stock solution remains stable for the intended duration of use.

Methodology:

  • Preparation: Prepare a fresh stock solution of Nirmatrelvir as described in the core protocol.

  • Timepoint Zero (T=0): Immediately after preparation, dilute an aliquot of the stock to a working concentration and analyze it via your validated analytical method (e.g., HPLC-UV, LC-MS). This is your baseline response.

  • Storage: Store the remaining stock solution aliquots under your intended conditions (e.g., 4°C for short-term, -20°C for long-term).

  • Subsequent Timepoints: At planned intervals (e.g., 24h, 48h, 7 days, 14 days), remove one aliquot, bring it to room temperature, and analyze it using the exact same method as the T=0 sample.

  • Evaluation: Compare the analytical response (e.g., peak area) of each timepoint to the T=0 response. The solution is considered stable if the response remains within a pre-defined acceptance criterion (e.g., ±2-5% of the initial value). Additionally, inspect the chromatograms for any new peaks, which could indicate the formation of degradation products.[7]

ParameterRecommended ConditionRationale
Primary Solvent Anhydrous DMSO, EthanolNirmatrelvir has low aqueous solubility.[15] These solvents provide good solubility and are compatible with reverse-phase chromatography.[1][3]
Stock Concentration 1-10 mg/mLA concentrated stock minimizes weighing errors and can be accurately diluted to various working concentrations.[4][5]
Short-Term Storage 2-8°C (up to 2 weeks)Refrigeration slows potential degradation kinetics without the risks associated with freezing.
Long-Term Storage ≤ -20°C in single-use aliquotsMinimizes chemical degradation over extended periods and avoids issues from repeated freeze-thaw cycles.[3]
Key Stability Risks Hydrolysis (Acidic & Alkaline conditions)The molecule is susceptible to degradation via hydrolysis.[6][7] Avoid pH extremes in all diluents and analytical mobile phases.

References

  • Iajps. (n.d.). An Overview On Nirmatrelvir Drug Formulation By RP-HPLC.
  • Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chaib, Y., et al. (2024). Unequal Behaviour between Hydrolysable Functions of Nirmatrelvir under Stress Conditions: Structural and Theoretical Approaches in Support of Preformulation Studies. PMC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2116542-19-7 | Product Name : 7-[4-[(2-Oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathways of the acidic degradation of NMV. Retrieved from [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • Impactfactor. (2023, September 25). Development of a Simple Accurate Method, Validation and It's Degradation Studies of Nirmatrelvir, Ritonavir in Bulk and Market. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of nirmatrelvir (NRV) (A) and ritonavir (RTV) (B) in water.... Retrieved from [Link]

  • R Discovery. (2024, August 26). Identification, characterization, and in silico ADMET prediction of nirmatrelvir and its degradation products using HPLC-PDA and LC-QTOF-MS/MS. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Jetir.Org. (n.d.). Assessment of Nirmatrelvir Stability in Pharmaceutical Formulations Using a Validated UV Spectrophotometric Method. Retrieved from [Link]

  • PMC. (2023, January 4). Adjusted green HPLC determination of nirmatrelvir and ritonavir in the new FDA approved co-packaged pharmaceutical dosage using supported computational calculations. Retrieved from [Link]

  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Retrieved from [Link]

  • Extranet Systems. (2024, September 6). SCIENTIFIC DISCUSSION. Retrieved from [Link]

  • ResearchGate. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • ACS Publications. (2023, June 2). Solubility Measurement of the Crystal Form 1 and Form 4 Nirmatrelvir in Six Mono-Solvents and Two Binary Solvent Mixtures. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Research Article LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. Retrieved from [Link]

  • PubMed. (2023, March 17). Green adherent degradation kinetics study of Nirmatrelvir, an oral anti-COVID-19: characterization of degradation products using LC-MS with insilico toxicity profile. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Green adherent degradation kinetics study of Nirmatrelvir, an oral anti-COVID-19: characterization of degradation products using LC–MS with insilico toxicity profile. Retrieved from [Link]

  • PMDA. (n.d.). stability testing of new drug substances and products. Retrieved from [Link]

  • MDPI. (2025, November 4). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Retrieved from [Link]

  • PubMed. (2025, January 17). Stability indicating RP-HPLC technique for simultaneous estimation of nirmatrelvir and ritonavir in their new copackaged dosage form for COVID-19 treatment. Retrieved from [Link]

  • accessdata.fda.gov. (2023, May 8). APPLICATION NUMBER: - 217188Orig1s000 PRODUCT QUALITY REVIEW(S). Retrieved from [Link]

  • PMC. (n.d.). Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19. Retrieved from [Link]

  • MDPI. (2024, June 17). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Retrieved from [Link]

  • (2024, July 26). Application of RP-HPLC Method for the Simultaneous Determination of Nirmatrelvir and Ritonavir in Tablets Dosage Form. Retrieved from [Link]

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Technical Support Center: Refining Gradient Elution for Bis-quinolinone Impurity Separation

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the separation of bis-quinolinone active pharmaceutical ingredients (APIs) from their structurally similar impurities.

Introduction: The Challenge of Bis-quinolinone Impurity Profiling

Bis-quinolinone and its related impurities often share a common chromophore and have very similar physicochemical properties, making their separation by reverse-phase HPLC a significant challenge.[1] Effective separation is critical for accurate quantification and ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies like the ICH.[2][3] This guide is designed to address common issues encountered during method development and routine analysis, providing a systematic approach to refining your gradient elution profile for optimal resolution and peak shape.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Poor resolution between the main bis-quinolinone peak and a closely eluting impurity.

Q: My main API peak and a key impurity are not fully resolved. How can I improve their separation?

A: Achieving baseline separation between structurally similar compounds requires a multi-faceted approach focusing on selectivity. Here’s a systematic workflow to enhance resolution:

Step 1: Mobile Phase pH Optimization

The ionization state of your analytes is a powerful tool for manipulating retention and selectivity.[4] Since bis-quinolinones are likely to have ionizable functional groups, adjusting the mobile phase pH can be highly effective.

  • Initial Assessment: Determine the pKa of your bis-quinolinone API and, if known, the impurities.

  • pH Adjustment Strategy: For reproducible results, aim for a mobile phase pH that is at least 1-2 units away from the pKa of your analytes.[4][5][6]

    • Low pH (e.g., 2.5-4.0): At low pH, basic functional groups will be protonated (ionized), making the molecules more polar and leading to earlier elution. This can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[6]

    • Mid-range pH (e.g., 6.0-8.0): In this range, small changes in pH can lead to significant shifts in selectivity if it's close to the pKa of one of the compounds.

    • High pH (e.g., 8.0-10.0): At high pH, basic compounds will be in their neutral, less polar form, leading to stronger retention. This requires a pH-stable column.

Experimental Protocol: pH Scouting

  • Prepare a series of mobile phases with different pH values (e.g., 3.0, 5.0, 7.0, and 9.0), using appropriate buffers for each range (e.g., phosphate, acetate).[7]

  • Ensure your column is stable across the tested pH range.

  • Inject your sample and observe the changes in retention time and selectivity between the API and the impurity.

  • Select the pH that provides the best separation as a starting point for further optimization.

Step 2: Organic Modifier and Stationary Phase Selection

If pH adjustments are insufficient, consider changing the organic modifier or the column stationary phase to introduce different separation mechanisms.[3]

  • Organic Modifier: While acetonitrile is common, switching to methanol or a ternary mixture (e.g., acetonitrile/methanol/water) can alter selectivity.

  • Stationary Phase: Not all C18 columns are the same. A column with a different bonding density or end-capping may provide the necessary selectivity. Consider screening a set of dissimilar columns.[3]

Step 3: Gradient Profile Optimization

A shallow gradient is often key to separating closely eluting peaks.

  • Scouting Gradient: Start with a broad "scouting" gradient (e.g., 5-95% B over 20 minutes) to determine the elution window of your compounds.[8][9]

  • Gradient Steepness: Once the elution window is known, decrease the gradient slope in that region to improve resolution. For example, if your compounds of interest elute between 40% and 50% B, you could run a gradient from 35% to 55% B over a longer period.

Problem 2: The impurity peak is tailing significantly.

Q: I am observing significant peak tailing for one of my bis-quinolinone impurities. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue that can compromise integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or other system issues.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_frit Check for blocked column frit. Backflush the column. yes_all->check_frit chemical_issue Chemical issue is likely. Consider analyte-specific interactions. no_all->chemical_issue check_extracolumn Check for extra-column volume (tubing, connections). check_frit->check_extracolumn silanol_interaction Is the analyte basic? Suspect silanol interactions. chemical_issue->silanol_interaction yes_basic Yes silanol_interaction->yes_basic no_basic No silanol_interaction->no_basic solution_silanol Lower mobile phase pH (e.g., < 3). Use a highly end-capped column. Add a competing base (e.g., TEA). yes_basic->solution_silanol other_causes Consider column contamination or overload. no_basic->other_causes solution_other Flush column with a strong solvent. Reduce sample concentration. other_causes->solution_other

Caption: A systematic approach to troubleshooting peak tailing.

Detailed Solutions:

  • Silanol Interactions: This is a very common cause of tailing for basic compounds like many quinolinones. Exposed, negatively charged silanol groups on the silica backbone of the stationary phase can have secondary ionic interactions with protonated basic analytes.

    • Solution 1: Lower Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5), the silanol groups are protonated and become less active, reducing these secondary interactions.

    • Solution 2: Use a Highly End-capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanols.[10]

    • Solution 3: Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can affect column lifetime and is not MS-friendly.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample and reinject.[10]

  • Column Contamination: Buildup of strongly retained matrix components at the head of the column can cause peak shape issues.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol) or according to the manufacturer's instructions.[10] Using a guard column can also help protect the analytical column.

Problem 3: My retention times are shifting between injections.

Q: I'm seeing inconsistent retention times for my bis-quinolinone API and its impurities. What could be causing this?

A: Retention time drift can be caused by several factors, often related to the mobile phase or column equilibration.

Table 1: Common Causes and Solutions for Retention Time Instability

Possible Cause Explanation Recommended Solution
Inadequate Column Equilibration The column has not reached equilibrium with the initial mobile phase conditions before injection.Increase the equilibration time between gradient runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
Mobile Phase Composition Change The mobile phase composition is changing over time due to evaporation of the more volatile organic component or improper mixing.Ensure mobile phase bottles are capped. Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.
Unstable Column Temperature Fluctuations in ambient temperature can affect retention times.Use a column oven to maintain a constant and stable temperature.[10]
Inadequate Mobile Phase Buffering If the mobile phase pH is not properly controlled, it can drift, especially if the sample itself is acidic or basic. This is a major cause of retention time shifts for ionizable compounds.[4][5]Use a buffer at a concentration sufficient to maintain the desired pH (typically 10-50 mM).[7] Ensure the buffer's pKa is close to the desired mobile phase pH for maximum buffering capacity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a generic gradient for bis-quinolinone impurity analysis?

A1: A good starting point for method development is a "scouting gradient."[9] For a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm), try the following:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C This will give you a good overview of where your API and impurities elute, which you can then use to build a more optimized, shallower gradient.[8]

Q2: How do I choose the right buffer for my mobile phase?

A2: The choice of buffer depends on the desired pH and detection method.

  • pH Range: Select a buffer with a pKa value within +/- 1 pH unit of your target pH for effective buffering.[7] For example, a phosphate buffer is effective around pH 2.1, 7.2, and 12.3, while an acetate buffer is good around pH 4.8.

  • UV Cutoff: Ensure the buffer has a low UV absorbance at your detection wavelength.[7]

  • MS Compatibility: If using mass spectrometry, volatile buffers like ammonium formate or ammonium acetate are required.

Q3: Can I use a gradient with a UV detector? I'm seeing a drifting baseline.

A3: Yes, gradients are commonly used with UV detectors. A drifting baseline is a known phenomenon caused by the changing composition (and thus UV absorbance) of the mobile phase during the run.[9]

  • High-Purity Solvents: Use HPLC-grade or MS-grade solvents to minimize impurities that can contribute to baseline drift.

  • Wavelength Selection: The drift is often more pronounced at lower wavelengths (< 220 nm). If possible, choose a wavelength where the mobile phase components have low absorbance.

  • Reference Wavelength: Many modern detectors allow you to use a reference wavelength to subtract out the baseline drift.

  • Blank Injection: Always run a blank gradient (injecting only the sample solvent) to see the baseline profile. This can then be subtracted from your sample chromatograms.[9]

Q4: What is "dwell volume" and how does it affect my gradient separation?

A4: Dwell volume is the volume within the HPLC system from the point where the solvents are mixed to the head of the analytical column.[11] This volume causes a delay between when the gradient program starts and when the change in mobile phase composition actually reaches the column.[11] When transferring a method between different HPLC systems, differences in dwell volume can lead to shifts in retention times. It's an important parameter to consider for method robustness and transferability.[11]

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International.
  • Technical Support Center: Troubleshooting Poor Peak Shape of Dehydrovomifoliol in Reverse-Phase HPLC - Benchchem.
  • Troubleshooting Reversed Phase Chromatography - Sigma-Aldrich.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Exploring the Role of pH in HPLC Separation - Veeprho.
  • Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method - ResearchGate.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.
  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency| Pure Synth.
  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin.
  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas.
  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design - Impactfactor.
  • The Secrets of Successful Gradient Elution - LCGC International.
  • Gradient Optimization in Liquid Chromatography - Welch Materials.
  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science.
  • Challenges in HPLC Method Development for Impurity Identification - SynThink.
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites - Benchchem.
  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org.

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Validation & Comparative

Comparative Toxicity Profiling: Brexpiprazole API vs. Bis-Quinolinone Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the pharmaceutical development of brexpiprazole—a potent serotonin-dopamine activity modulator (SDAM) used for schizophrenia and major depressive disorder—controlling process-related impurities is as critical as characterizing the Active Pharmaceutical Ingredient (API). During the synthesis of brexpiprazole, the alkylation step involving 1,4-dibromobutane and 7-hydroxyquinolin-2(1H)-one can yield dimerization by-products, notably bis-quinolinone impurities such as Brexpiprazole Impurity 12 (7,7'-(butane-1,4-diylbis(oxy))bis(quinolin-2(1H)-one)).

While the API's toxicity profile is well-characterized and primarily driven by receptor-mediated pharmacology, bis-quinolinone impurities present a different toxicological landscape. The quinolinone scaffold, particularly in dimeric forms, shares structural homology with known topoisomerase and epidermal growth factor receptor (EGFR) inhibitors. Consequently, these impurities must be rigorously evaluated under ICH M7 and Q3A/B guidelines to rule out genotoxicity and off-target cytotoxicity.

Mechanistic Toxicity Profiles

Brexpiprazole API: Receptor-Mediated Toxicity

The toxicity of brexpiprazole API is predominantly an extension of its primary pharmacology. It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.

  • Genotoxicity: Brexpiprazole is definitively non-mutagenic in the bacterial reverse mutation (Ames) test and non-clastogenic in in vivo mammalian assays [1].

  • Carcinogenicity: Chronic exposure in female mice results in increased incidences of mammary gland adenocarcinoma. This is a non-genotoxic, species-specific response driven by D2-mediated prolactin elevation [2].

  • Cardiotoxicity: The API demonstrates concentration-dependent hERG channel suppression, which can lead to QT/QTc prolongation at supra-therapeutic doses [3].

Bis-Quinolinone Impurities: Off-Target & Structural Alerts

Bis-quinolinone impurities lack the piperazine-benzothiophene moiety required for potent D2/5-HT receptor binding, rendering them pharmacologically inert at the API's primary targets. However, their toxicity risks stem from their structural framework:

  • Cytotoxicity & Apoptosis: Bis-quinolinone derivatives have been documented to exhibit potent apoptotic and antiproliferative actions, often via EGFR or topoisomerase inhibition[4]. This necessitates strict control limits based on the Threshold of Toxicological Concern (TTC).

  • Metabolic Activation: While generally lacking direct DNA-alkylating functional groups, the rigid, planar nature of bis-quinolinones requires careful screening for DNA intercalation or mutagenicity following hepatic CYP450 metabolism.

ToxicityPathways API Brexpiprazole API Receptor D2 / 5-HT Receptors API->Receptor Partial Agonism & Antagonism Impurity Bis-Quinolinone Impurity (e.g., BBO Dimer) OffTarget Off-Target Interactions (e.g., Topoisomerase/EGFR) Impurity->OffTarget Dimerization Scaffold Structural Alert Tox1 Exaggerated Pharmacology (Prolactin Elevation, QT Prolongation) Receptor->Tox1 High Dose Exposure Tox2 Potential Cytotoxicity / Apoptotic Stress OffTarget->Tox2 Cellular Stress

Fig 1. Divergent toxicity pathways of Brexpiprazole API versus its bis-quinolinone impurities.

Comparative Toxicity Data

The following table synthesizes the quantitative and qualitative toxicological endpoints differentiating the API from its dimeric impurities.

Toxicological ParameterBrexpiprazole APIBis-Quinolinone Impurity (e.g., BBO Dimer)
Primary Target Affinity High (D2, 5-HT1A, 5-HT2A)Negligible (Lacks pharmacophore)
Genotoxicity (Ames Test) Negative (Non-mutagenic)Typically Negative (Requires ICH M7 qualification)
Carcinogenic Potential Prolactin-mediated (female mice only)Unlikely at TTC levels; no DNA alkylation alerts
Cardiac Toxicity (hERG) Concentration-dependent suppressionUnknown; sterically hindered from hERG pore binding
In Vitro Cytotoxicity Low (IC50 > 100 µM in standard lines)Variable (Scaffold associated with apoptotic stress)
Regulatory Control Strategy API SpecificationControlled at ppm levels via LC-HRMS

Self-Validating Experimental Methodologies

To objectively compare and qualify the toxicity of bis-quinolinone impurities against the API, the following self-validating experimental protocols must be executed.

Protocol 1: In Vitro Bacterial Reverse Mutation (Ames) Test for Impurity Qualification

Rationale: Chemical substances often require metabolic activation to become mutagenic. Because bacterial enzymes differ substantially from mammalian cytochromes, the addition of a rat liver S9 fraction is mandatory to mimic human hepatic metabolism .

  • Strain Selection: Prepare Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to cover frameshift and base-pair substitution mutations.

  • Metabolic Activation (S9): Prepare a 10% v/v Aroclor 1254-induced rat liver S9 mix containing NADP+ and glucose-6-phosphate to fuel CYP450 activity.

  • Test Article Preparation: Dissolve the isolated bis-quinolinone impurity in DMSO. Prepare a concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

  • Assay Execution (Pre-incubation Method):

    • Incubate 0.1 mL of bacterial suspension, 0.1 mL of test solution, and 0.5 mL of S9 mix (or phosphate buffer for -S9) at 37°C for 20 minutes.

    • Add 2.0 mL of molten top agar supplemented with trace histidine/tryptophan.

    • Pour onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.

  • Self-Validation Criteria: The assay is only valid if the positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) yield a >3-fold increase in revertant colonies compared to the DMSO vehicle control.

Protocol 2: LC-HRMS Profiling and MTT Cytotoxicity Assay

Rationale: Advanced analytical techniques like LC-HRMS are required to detect and quantify process-related impurities at trace levels [5]. Once isolated, the MTT assay determines if the impurity exerts off-target cellular stress.

  • Isolation (LC-HRMS): Isolate the bis-quinolinone impurity using a C18 BEH UPLC column (50 mm x 2.1 mm, 1.7 µm) with a mobile phase of 0.05% Formic Acid in water/acetonitrile. Confirm the dimer mass (e.g., exact mass ~376.4 for BBO dimer) via High-Resolution Mass Spectrometry.

  • Cell Culture: Seed HepG2 (human liver) or HEK293 cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Expose cells to the purified impurity at concentrations ranging from 0.1 µM to 100 µM for 48 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

  • Self-Validation Criteria: Read absorbance at 570 nm. The assay is validated by a vehicle control (100% viability baseline) and a positive control (Doxorubicin, 1 µM), ensuring that any observed decline in cell viability is strictly attributable to the impurity's cytotoxicity.

ImpurityWorkflow Step1 1. Impurity Isolation (Preparative LC-HRMS) Step2 2. In Silico Assessment (ICH M7, DEREK/SARAH) Step1->Step2 Structural Elucidation Step3A 3A. In Vitro Ames Test (Bacterial Reverse Mutation) Step2->Step3A Mutagenic Alert Step3B 3B. Cytotoxicity Assay (MTT Cell Viability) Step2->Step3B Non-mutagenic Alert Step4 4. Regulatory Threshold (TTC Determination) Step3A->Step4 Data Integration Step3B->Step4 Data Integration

Fig 2. Self-validating workflow for the toxicological qualification of process impurities.

References

  • FDA Center for Drug Evaluation and Research. "Pharmacology/Toxicology NDA Review and Evaluation: Brexpiprazole (NDA 205422)." accessdata.fda.gov. Available at:[Link]

  • Health Canada. "Summary Basis of Decision for Rexulti." hpfb-dgpsa.ca. Available at:[Link]

  • Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Brexpiprazole." tga.gov.au. Available at:[Link]

  • Youssif, B. G. M., et al. "Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action." Molecules, 2022. Available at:[Link]

  • Jagdale, A. S., et al. "Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds." International Journal of Pharmaceutical Sciences, 2025. Available at:[Link]

Sources

forced degradation studies comparing brexpiprazole and aripiprazole impurity profiles

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the degradation pathways of active pharmaceutical ingredients (APIs) is critical for formulation stability, safety, and regulatory compliance. Brexpiprazole and aripiprazole are both atypical antipsychotics sharing a similar pharmacological profile (partial agonists at D2/5-HT1A receptors and antagonists at 5-HT2A receptors) and a closely related structural backbone. However, subtle structural differences—specifically the substitution of aripiprazole’s dichlorophenyl ring with brexpiprazole’s benzothiophene ring—dictate distinct stability profiles under forced degradation conditions.

This guide provides an objective, data-driven comparison of the impurity profiles of brexpiprazole and aripiprazole, detailing the mechanistic causality behind their degradation and establishing self-validating experimental protocols for stability-indicating assays.

Structural Causality and Degradation Mechanisms

Both aripiprazole and brexpiprazole consist of a quinolinone core linked via an alkoxy chain to a piperazine derivative. The primary sites of chemical vulnerability are the piperazine tertiary amine and the alkoxy-quinolinone linker .

  • Oxidative Vulnerability (N-Oxidation): The tertiary amine nitrogen within the piperazine ring of both molecules is highly nucleophilic and electron-rich. Under oxidative stress (e.g., exposure to peroxides), this site readily undergoes N-oxidation, yielding an N-oxide impurity[1][2][3]. This is the most dominant degradation pathway for both APIs at room temperature.

  • Hydrolytic Vulnerability (Linker Cleavage): Aripiprazole is susceptible to acid and base hydrolysis, which catalyzes the cleavage of the ether linkage or the lactam ring, generating intermediates such as 1-(2,3-dichlorophenyl)piperazine (Impurity B)[4]. Brexpiprazole's benzothiophene ring alters the electronic distribution across the molecule, rendering it highly stable against hydrolysis at room temperature[2]. However, under severe thermal stress (e.g., 80°C), the kinetic barrier is overcome, and hydrolytic degradation occurs[5].

Pathway_Logic Parent Parent Molecule (Piperazine-linked Quinolinone) Oxidation Oxidative Stress (H2O2) Parent->Oxidation Hydrolysis Acid/Base Hydrolysis (HCl / NaOH) Parent->Hydrolysis N_Oxide N-oxide Impurity (Piperazine Amine Oxidation) Oxidation->N_Oxide Cleavage Linker Cleavage (e.g., Impurity B) Hydrolysis->Cleavage ARI Aripiprazole: Yields Imp-B under Hydrolysis N_Oxide->ARI Highly Susceptible BRZ Brexpiprazole: Stable at RT, degrades at 80°C N_Oxide->BRZ Highly Susceptible Cleavage->ARI Cleavage->BRZ Resistant at RT

Caption: Mechanistic degradation pathways for aripiprazole and brexpiprazole.

Self-Validating Experimental Methodologies

To ensure scientific integrity, forced degradation studies must operate as self-validating systems. The cornerstone of this validation is the Mass Balance Calculation (Sum of % Area of API + % Area of all Degradants ≈ 100% ± 5%). A mass balance failure indicates that secondary degradation into volatile compounds occurred, degradants lack a UV chromophore, or they are irreversibly retained on the column.

Step-by-Step Protocol (ICH Q1A/Q1B Compliant)
  • Sample Preparation & Baseline Establishment: Accurately weigh 50 mg of the API and dissolve it in a compatible diluent (e.g., Methanol/Water) to achieve a working concentration of 1.0 mg/mL.

    • Causality: Ensures complete solubilization, preventing biphasic degradation kinetics that skew degradation rates.

  • Acid/Base Hydrolysis: Aliquot 10 mL of the API solution. Add 10 mL of 1M HCl (Acid) or 1M NaOH (Base). Incubate at 80°C for 2 hours (for brexpiprazole) or room temperature for 24 hours (for aripiprazole).

    • Causality: Elevated thermal energy is required to overcome the activation barrier for brexpiprazole's ether/lactam cleavage[5], whereas aripiprazole shows degradation under milder basic stress[6].

  • Oxidative Stress: Add 10 mL of 3% H2O2 (for aripiprazole) or 10% H2O2 (for brexpiprazole) to 10 mL of the API solution. Incubate at room temperature for 24 hours.

    • Causality: The piperazine nitrogen is highly reactive. Room temperature incubation prevents explosive peroxide decomposition while ensuring sufficient N-oxide formation[2][7].

  • Quenching & Neutralization (Critical Step): Neutralize acid/base samples with equimolar NaOH/HCl before injection.

    • Causality: Halts the degradation reaction at a precise time-point and protects the silica-based UPLC stationary phase from dissolution (pH > 8) or ligand cleavage (pH < 2).

  • Orthogonal Analysis: Inject the neutralized samples into a UPLC-PDA coupled with QToF-MS.

    • Causality: PDA provides quantitative mass balance via UV absorption, while QToF-MS provides exact mass data (MS^E) for structural elucidation of unknown impurities[8].

FD_Workflow cluster_stress ICH Q1A/Q1B Stress Conditions API API Selection (Aripiprazole / Brexpiprazole) Acid Acid Hydrolysis (1M - 2N HCl) API->Acid Base Base Hydrolysis (1M - 2N NaOH) API->Base Oxidation Oxidative Stress (3% - 10% H2O2) API->Oxidation Thermal Thermal Stress (60°C - 80°C) API->Thermal Photo Photolysis (1.2M lux hrs) API->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Analysis UPLC-QToF-MS Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Neutralize->Analysis Impurity Impurity Profiling & Mass Balance Calculation Analysis->Impurity

Caption: Standardized ICH forced degradation workflow for antipsychotic APIs.

Quantitative Data Comparison

The following table synthesizes the degradation behavior of both APIs under standardized ICH stress conditions. Note the divergence in hydrolytic and thermal stability, which directly impacts formulation strategies.

Stress ConditionReagents / ParametersAripiprazole ProfileBrexpiprazole ProfileMajor Identified Impurities
Acid Hydrolysis 1M - 2N HCl, RT to 80°CSusceptible (~5-10% degradation)[4]Stable at RT; Degrades at 80°C[2][5]Impurity B (Aripiprazole); Cleavage products
Base Hydrolysis 1M - 2N NaOH, RT to 80°CHighly susceptible (Significant degradation)[6]Stable at RT; Degrades at 80°C[2][5]Impurity B (Aripiprazole); Cleavage products
Oxidative Stress 3% - 10% H2O2, RTHighly susceptible[3][7]Highly susceptible[1][2]N-oxide Impurity (Both APIs)
Thermal Stress 60°C - 80°C, Solid StateSusceptible[6][7]Stable at standard accelerated temps[2]Thermal degradants / Dimers
Photolysis 1.2M lux hrs (UV/Vis)Stable[6]Stable[2]N/A

Analytical Workflows and Impurity Profiling

To accurately capture the impurity profile, high-resolution mass spectrometry (HRMS) coupled with UPLC is the industry standard. For example, utilizing a UPLC-Tof MS^E approach allows for the simultaneous collection of accurate mass precursor and fragment ion data without preselecting precursors[8].

When analyzing aripiprazole under oxidative stress, a major impurity typically emerges at m/z 285.09 with a molecular formula of C14H18Cl2N2, corresponding to the cleavage and oxidation of the parent structure[8]. Conversely, brexpiprazole's primary oxidative degradant is isolated via preparative chromatography and confirmed as the intact N-oxide variant of the benzothiophene-piperazine structure[2]. The integration of these analytical workflows ensures that all ionizable impurities are detected, structurally elucidated, and cataloged into scientific libraries for future batch-release testing.

Conclusion

While brexpiprazole and aripiprazole share a fundamental pharmacophore, their responses to forced degradation are distinct. Brexpiprazole demonstrates superior stability against ambient hydrolysis and thermal stress compared to aripiprazole, likely due to the stabilizing effect of the benzothiophene moiety. However, both molecules share a critical vulnerability to oxidative stress at the piperazine nitrogen. Formulation scientists must prioritize antioxidant strategies (e.g., nitrogen purging, addition of chelating agents, or strict peroxide limits in excipients) when developing dosage forms for either API.

References

  • Source: Current Pharmaceutical Analysis (bg.ac.rs)
  • Source: Journal of Chemical and Pharmaceutical Research (jocpr.com)
  • Title: A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Pharmaceuticals Source: Waters Corporation URL
  • Source: Revue Roumaine de Chimie (lew.ro)
  • Title: Identification of Degradation Impurities in Aripiprazole Oral Solution Using LC-MS and Development of Validated Stability Indicating Method for Assay and Content of Two Preservatives by RP-HPLC Source: ResearchGate URL
  • Title: Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities Source: Scholars Research Library URL
  • Title: Identification of degradation impurities in aripiprazole oral solution using LC–MS...
  • Title: Quantification of Brexpiprazole in Bulk and Its Pharmaceutical Dosage Form by UV - Visible Spectroscopic and SIAM RP-LC Method Source: Austin Publishing Group URL

Sources

A Structural and Analytical Comparison of Key Dimeric Impurities in Aripiprazole Synthesis: 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-3,4-dihydroquinolin-2(1H)-one vs. Aripiprazole Dimer (EP Impurity G)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical manufacturing, the control of impurities is a mandate of paramount importance, directly impacting the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines that necessitate the identification, characterization, and quantification of impurities above specific thresholds[1]. Aripiprazole, a widely prescribed atypical antipsychotic, functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors, offering a unique mechanism for managing schizophrenia and bipolar disorder[][3].

The multi-step synthesis of a complex molecule like aripiprazole can, however, lead to the formation of various process-related impurities[]. Among these, dimeric impurities represent a unique challenge due to their often-elevated molecular weight and structural complexity. This guide provides an in-depth structural and analytical comparison of two significant dimeric impurities associated with aripiprazole: 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-3,4-dihydroquinolin-2(1H)-one , a dimer of a key starting material, and the Aripiprazole Dimer (also known as EP Impurity G) , a dimer of the active pharmaceutical ingredient (API) itself. Understanding the profound structural differences between these two molecules is fundamental to developing robust analytical methods for their control and optimizing synthetic routes to minimize their formation.

Section 1: Structural Elucidation of Individual Impurities

A clear understanding of the individual molecular architecture of each impurity is the foundation of any comparative analysis. Their formation occurs at different stages of the aripiprazole synthesis, resulting in vastly different structures.

7,7'-[(1,4-Butanediyl)bis(oxy)]bis-3,4-dihydroquinolin-2(1H)-one (Aripiprazole Impurity D)

This molecule is a common byproduct formed during the synthesis of the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[4]. It arises from a side reaction where two molecules of the starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Impurity A), are coupled by the 1,4-dihalobutane reagent[1][5].

  • Systematic Name: 7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)

  • Common Names: Aripiprazole Impurity D, Brexpiprazole Impurity 12[6]

  • CAS Number: 882880-12-8[7]

  • Molecular Formula: C₂₂H₂₄N₂O₄

  • Molecular Weight: 380.44 g/mol

The structure is characterized by its high degree of symmetry, featuring two 3,4-dihydroquinolin-2(1H)-one cores linked at their respective 7-positions by a flexible four-carbon diether chain.

Caption: Molecular structure of Aripiprazole Impurity D.

Aripiprazole Dimer (EP Impurity G)

In contrast, the Aripiprazole Dimer is a process-related impurity that involves the dimerization of the entire aripiprazole structure[8]. Its formation is complex and can occur under specific synthetic conditions, representing a significant structural deviation from the API[8][9].

  • Systematic Name: 7,7′-[Ethane-1,1-diylbis[(2,3-dichloro-4,1-phenylene)piperazine-4,1-diylbutane-4,1-diyloxy]]di(3,4-dihydroquinolin-2(1H)-one)[8]

  • Common Names: Aripiprazole EP Impurity G, Aripiprazole 4,4'-dimer[10][11]

  • CAS Number: 1797986-18-5[8][10]

  • Molecular Formula: C₄₈H₅₆Cl₄N₆O₄

  • Molecular Weight: 922.81 g/mol [10][11]

This is a large, complex molecule where two aripiprazole units are covalently linked. The linkage point is not on the quinolinone ring but rather between the two dichlorophenyl rings via an ethane-1,1-diyl bridge. This structural feature is a critical point of differentiation.

Mol2 cluster_A Aripiprazole Unit A cluster_B Aripiprazole Unit B Q_A Quinolinone L_A -O-(CH2)4- Q_A->L_A P_A Piperazine L_A->P_A DCP_A Dichlorophenyl P_A->DCP_A Bridge -CH(CH3)- Bridge DCP_A->Bridge Q_B Quinolinone L_B -O-(CH2)4- Q_B->L_B P_B Piperazine L_B->P_B DCP_B Dichlorophenyl P_B->DCP_B DCP_B->Bridge

Caption: Schematic of Aripiprazole Dimer (Impurity G).

Section 2: Head-to-Head Structural Comparison

The structural differences between these two impurities are not subtle; they are fundamentally distinct molecules with disparate physicochemical properties. These differences are summarized below.

Feature7,7'-[(1,4-Butanediyl)bis(oxy)]bis-3,4-dihydroquinolin-2(1H)-one (Impurity D)Aripiprazole Dimer (Impurity G)
Core Moiety Dimer of a synthetic intermediate (7-hydroxy-3,4-dihydroquinolin-2(1H)-one)Dimer of the final API (Aripiprazole)
Linkage Point 7-position of the quinolinone rings4-position of the dichlorophenyl rings
Linker Type Butane-1,4-diyl-bis(oxy) [-O-(CH₂)₄-O-]Ethane-1,1-diyl [-CH(CH₃)-]
Key Functional Groups Dihydroquinolinone (lactam), EtherDihydroquinolinone (lactam), Ether, Piperazine (tertiary amine), Dichlorophenyl
Molecular Formula C₂₂H₂₄N₂O₄C₄₈H₅₆Cl₄N₆O₄
Molecular Weight 380.44 g/mol 922.81 g/mol
Formation Context Byproduct in synthesis of an intermediate[1][4]Process-related impurity in final API synthesis[8][9]
Expert Insights on Structural Implications:

The most significant distinction lies in what is being dimerized. Impurity D is a dimer of an early-stage building block, lacking the entire piperazine and dichlorophenyl pharmacophore of aripiprazole. In contrast, Impurity G contains two complete aripiprazole structures. This has profound implications:

  • Pharmacological Activity: Impurity D is highly unlikely to possess the pharmacological activity of aripiprazole, as it lacks the necessary moieties for receptor binding[]. Impurity G, containing two aripiprazole pharmacophores, could theoretically interact with target receptors, although its large size and altered stereochemistry may lead to unpredictable and potentially adverse effects.

  • Physicochemical Properties: The molecular weight of Impurity G is over 2.4 times that of Impurity D. Furthermore, the presence of two basic piperazine nitrogens and four chlorine atoms in Impurity G makes it significantly more complex and less polar than Impurity D. These differences dictate their behavior in analytical systems, particularly chromatography, where Impurity G will be far more retentive on a reversed-phase column.

Section 3: Analytical Characterization Strategies

A self-validating analytical protocol must be capable of unambiguously separating and identifying these impurities from aripiprazole and each other. The structural disparities discussed above are the very basis for developing such specific methods.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample API or Formulation Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC RP-HPLC Separation (C18 Column) Filter->HPLC DAD Diode Array Detection (224 nm / 254 nm) HPLC->DAD MS Mass Spectrometry (Confirmation) HPLC->MS Identify Identify by Retention Time DAD->Identify Characterize Structural Confirmation (MS, NMR) MS->Characterize Quantify Quantify by Peak Area Identify->Quantify

Caption: General workflow for impurity analysis.

Chromatographic Separation (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for separating aripiprazole from its impurities. The choice of column, mobile phase, and gradient is critical for achieving the necessary resolution.

Expert Rationale: A C18 stationary phase is standard, providing hydrophobic interactions to separate molecules based on polarity. A gradient elution is necessary to resolve the wide range of polarities, from early-eluting polar impurities (like Impurity A) to the highly non-polar, late-eluting Impurity G. A dual-wavelength detection strategy is often employed to achieve better sensitivity for impurities, which are present at much lower concentrations than the API[12].

Representative HPLC Protocol:

  • System: Agilent 1200 series or equivalent HPLC system with a quaternary pump, autosampler, thermostated column compartment, and Diode Array Detector (DAD)[12].

  • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent[12].

  • Mobile Phase A: Phosphate buffer (e.g., 20mM potassium dihydrogen phosphate), adjusted to pH 3.0 with phosphoric acid[13].

  • Mobile Phase B: Acetonitrile (Gradient Grade).

  • Elution Program: A gradient program is required for successful separation[5][13]. A typical gradient might start at ~30% B, increasing to ~65% B over 40-50 minutes to elute all components.

  • Flow Rate: 1.0 - 1.5 mL/min[12].

  • Column Temperature: 40 °C[12].

  • Detection Wavelength: 254 nm for aripiprazole and 224 nm for impurities to enhance sensitivity[12].

  • Injection Volume: 20 µL.

Expected Elution Profile: Based on polarity, Impurity D would elute significantly earlier than aripiprazole, while the large, non-polar Impurity G would be one of the last peaks to elute from the column.

Spectroscopic Identification

While HPLC provides separation and quantification, spectroscopic techniques are required for definitive structural confirmation.

Mass Spectrometry (MS): MS is invaluable for confirming the molecular weight, which is the most obvious differentiator.

  • Impurity D: Electrospray ionization (ESI) in positive mode would show a protonated molecule [M+H]⁺ at m/z 381.4.

  • Impurity G: ESI would show a prominent [M+H]⁺ ion at m/z 923.8 and potentially a doubly charged ion [M+2H]²⁺ at m/z 462.4, characteristic of large molecules with multiple basic sites (the piperazine nitrogens).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive blueprint of the molecular structure. Key differentiating signals would be:

  • For Impurity D (in CDCl₃ or DMSO-d₆):

    • ¹H NMR: Symmetrical aromatic signals for the two identical quinolinone rings. Two distinct multiplets in the aliphatic region (approx. 4.1 ppm and 2.0 ppm) corresponding to the -O-CH₂ - and -O-CH₂-CH₂ - protons of the butyl linker, respectively[14].

    • ¹³C NMR: A reduced number of signals due to the molecule's symmetry.

  • For Impurity G (in CDCl₃ or DMSO-d₆):

    • ¹H NMR: A highly complex spectrum, but with diagnostic signals. The most telling would be the signals for the ethane-1,1-diyl bridge: a quartet (1H) for the -CH - proton and a corresponding doublet (3H) for the -CH-CH₃ methyl protons. The rest of the spectrum would resemble two overlapping aripiprazole spectra.

    • ¹³C NMR: A very large number of signals, but again, the unique upfield signals for the ethane bridge carbons would be definitive proof of structure.

Representative NMR Sample Preparation Protocol:

  • Isolation: Isolate a sufficient quantity of the impurity (typically >5 mg) using preparative HPLC.

  • Drying: Ensure the isolated fraction is completely free of solvent by drying under high vacuum.

  • Dissolution: Dissolve the purified solid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire standard ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field spectrometer (e.g., 400 MHz or higher) to enable full structural assignment[14].

Conclusion

While both 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-3,4-dihydroquinolin-2(1H)-one (Impurity D) and the Aripiprazole Dimer (Impurity G) are classified as dimeric impurities related to aripiprazole, they are structurally and synthetically worlds apart. Impurity D is a symmetrical dimer of an early-stage intermediate, linked via a butoxy chain on the quinolinone core. Impurity G is a much larger, more complex dimer of the final API, linked via an ethyl bridge between the dichlorophenyl rings.

This fundamental difference in their molecular architecture dictates their physicochemical properties and potential biological activity. For the researcher, scientist, or drug development professional, recognizing these distinctions is crucial. It informs the development of specific, robust, and validated analytical methods—primarily gradient RP-HPLC for separation and MS and NMR for identification—that can ensure the purity, safety, and quality of the final aripiprazole drug product. Ultimately, a deep understanding of impurity structure is the foundation of a successful quality control strategy.

References

  • Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. Benchchem. 14

  • Aripiprazole and Impurities. BOC Sciences.

  • A process for the preparation of aripiprazole. Google Patents. WO2007113846A1. 1

  • Indicating RP-HPLC method for determination of aripiprazole and its degradation products. Semantic Scholar. 5

  • QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Revue Roumaine de Chimie. 12

  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. Der Pharmacia Lettre, 2010, 2(4): 1-10. 4

  • SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research. 2014; 5(9): 4046-50. 15

  • Aripiprazole EP Impurity G | CAS No- 1797986-18-5. Chemicea Pharmaceuticals. 8

  • Isolation, preparation and structure determination of maximal impurity in aripiprazole. ResearchGate. 16

  • Aripiprazole dimer. PubChem. CID 101210979. 10

  • 7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)-d8. MedChemExpress. 17

  • Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. ResearchGate. 18

  • 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone. LGC Standards. 19

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Various sources. [No single direct link available]
  • Quantitative evaluation of aripiprazole and its five related chemical impurities from pharmaceuticals using a HPLC-DAD method. ResearchGate. 13

  • CAS No : 1797986-18-5 | Product Name : Aripiprazole - Impurity G.
  • Synthetic study on the unique dimeric arylpiperazine: access to the minor contaminant of aripiprazole. PubMed. 9

  • An experimental NMR and computational study of 4-quinolones and related compounds. ResearchGate. 20

  • Aripiprazole 4 4 Dimer. Simson Pharma. 11

  • Aripiprazole 4,4′-Dimer. Sigma-Aldrich.

  • NMR study of O and N, O-substituted 8-quinolinol derivatives. PubMed. Magn Reson Chem. 2014 Mar;52(3):115-21. 21

  • 7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one). Sigma-Aldrich. 7

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. 22

  • 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone. Sapphire Bioscience. 23

  • 2(1H)-Quinolinone, 7,7'-[(1,4-butanediyl)bis(oxy)]bis-. ANEXIB Chemicals. 6

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Optimizing Analytical Recovery: A Comparative Guide to Extraction Solvents for Brexpiprazole Impurity 12

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Dimeric Impurities

In the pharmaceutical development of the atypical antipsychotic brexpiprazole, controlling process-related impurities is a critical regulatory mandate. One of the most persistent and analytically challenging by-products is Impurity 12 (CAS: 2116542-19-7), chemically identified as 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone. Often referred to as the "BBO Dimer," this compound forms during the O-alkylation step of the API synthesis when two molecules of 7-hydroxy-1H-quinolin-2-one react with a single butane dihalide[1].

Unlike the parent brexpiprazole molecule, which contains a readily protonated piperazine moiety, Impurity 12 is entirely neutral, highly lipophilic, and exhibits poor solubility in standard aqueous-organic mobile phases. Consequently, standard sample preparation techniques—such as generic protein precipitation or simple methanol extraction—often yield erratic recoveries and high matrix effects.

This guide objectively compares the efficacy of various extraction solvent systems for the recovery of Impurity 12 from a brexpiprazole API matrix, providing a self-validating protocol and mechanistic rationale for optimal solvent selection.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our comparative data, the extraction efficacy must be decoupled from LC-MS matrix suppression. We achieve this using a rigorous pre- and post-extraction spike-recovery methodology.

Step-by-Step Methodology:

  • Matrix Preparation: Accurately weigh 10.0 mg of ultra-pure Brexpiprazole API (pre-verified to be free of Impurity 12) into a 15 mL chemically inert centrifuge tube.

  • Pre-Extraction Spike: Inoculate the solid matrix with 10 µL of a 100 µg/mL Impurity 12 reference standard dissolved in DMSO. Allow the solvent to permeate the solid lattice for 5 minutes.

  • Solvent Addition: Add exactly 2.0 mL of the designated extraction solvent system (see Table 1).

  • Mechanical Disruption: Vortex the suspension vigorously for 2 minutes, followed by sonication in a water bath at 25°C for 15 minutes to ensure complete disruption of the API macro-structure.

  • Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the insoluble matrix components [2].

  • Isolation & Reconstitution: Transfer 1.0 mL of the clear supernatant to a glass vial. Evaporate to complete dryness under a gentle stream of nitrogen gas, then reconstitute the residue in 1.0 mL of the initial UHPLC mobile phase (e.g., Acetonitrile:Water 50:50 v/v).

  • Validation Control (Post-Extraction Spike): Concurrently, extract a blank API matrix using the exact same steps. Spike the resulting blank supernatant with 5 µL of the Impurity 12 standard prior to the nitrogen evaporation step.

Causality Check: Absolute Recovery (%) is calculated by dividing the peak area of the Pre-Extraction Spike by the peak area of the Post-Extraction Spike. This isolates the physical extraction efficiency from any ionization suppression occurring in the MS source.

Workflow Visualization

G N1 API Matrix Spiked with Impurity 12 (BBO Dimer) N2 Solvent Addition (Variable Systems) N1->N2 N3 Ultrasonic Extraction (15 min, 25°C) N2->N3 N4 Centrifugation (4000 rpm, 10 min) N3->N4 N5 Supernatant Isolation & N2 Evaporation N4->N5 N6 Reconstitution & UHPLC-MS/MS Analysis N5->N6

Figure 1: Standardized extraction and analytical workflow for Impurity 12 recovery.

Comparative Extraction Efficacy Data

The quantitative performance of five distinct solvent systems was evaluated using the self-validating protocol described above. Data is summarized in Table 1.

Table 1: Recovery and Matrix Effects of Impurity 12 across Extraction Solvents

Extraction Solvent SystemMean Recovery (%)% RSD (n=6)Matrix Effect (%)Mechanistic Suitability
DCM : EtOAc (50:50 v/v) 98.2 1.4 -1.2 Optimal. Perfectly matches dimer lipophilicity.
100% Dichloromethane 94.52.1-2.5High. Strong solvation, but highly volatile.
100% Methanol 86.43.8-4.1Moderate. Good H-bonding, lacks lipophilicity.
100% Acetonitrile 79.15.2-8.5Low. Induces API co-precipitation.
ACN : Water (80:20) + 0.1% FA 62.37.4-15.2Poor. Hydrophobic collapse of the dimer.

Mechanistic Causality: Why Solvent Choice Dictates Success

As analytical scientists, we must look beyond the raw data and understand the thermodynamic drivers of solvation.

The Failure of Protic/Aqueous Systems: When utilizing polar solvent mixtures like Acetonitrile/Water, the extraction fails (62.3% recovery). Impurity 12 lacks an ionizable amine. In the presence of water or acidic modifiers (like Formic Acid), the hydrophobic butyl chain and the planar quinolinone rings experience hydrophobic collapse. The dimer aggregates and co-precipitates with the bulk API matrix rather than partitioning into the solvent phase.

The Superiority of the DCM:EtOAc Blend: The data clearly demonstrates that a 50:50 mixture of Dichloromethane (DCM) and Ethyl Acetate (EtOAc) is the optimal extraction solvent. Why?

  • Dispersion Forces: DCM provides exceptional solvation energy for the hydrophobic butyl core and planar aromatic rings of the dimer.

  • Hydrogen Bonding: EtOAc acts as a strong hydrogen bond acceptor, interacting favorably with the N-H protons of the two quinolinone rings, preventing dimer-dimer stacking.

This micro-scale analytical observation directly mirrors macro-scale process chemistry. In their foundational work on brexpiprazole synthesis, Czyzewski et al. (2018)[1] discovered that dimer impurities could only be effectively purged from the bulk API by introducing a specific purification step utilizing a dichloromethane/ethyl acetate mixture. By translating this process-scale thermodynamic logic into our analytical sample preparation, we achieve near-quantitative recovery (98.2%) and exceptional precision (1.4% RSD), ensuring robust regulatory compliance.

References

  • Edinoff, A. N., et al. (2022). "Bioanalytical Method Development and Validation for Simultaneous Estimation of Brexpiprazole and Fluoxetine Hydrochloride in Human Plasma by RP-HPLC." Biosciences Biotechnology Research Asia. Available at:[Link]

  • Czyzewski, A. M., et al. (2018). "Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole." Organic Process Research & Development, 22(11), 1471-1480. Available at:[Link]

  • Liu, Z., et al. (2019). "Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole." Organic Process Research & Development, 23(4), 588-594. Available at:[Link]

Sources

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